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  • Product: H-D-Met-Met-Met-OH
  • CAS: 319927-24-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Dynamics and Experimental Profiling of H-D-Met-Met-Met-OH

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Pharmacokinetics, and Molecular Transport Executive Summary The tripeptide H-D-Met-Met-Met-OH (D-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Pharmacokinetics, and Molecular Transport

Executive Summary

The tripeptide H-D-Met-Met-Met-OH (D-methionyl-L-methionyl-L-methionine) represents a highly specialized molecular tool in peptide engineering and pharmacokinetic research. By incorporating a D-amino acid at the N-terminus and utilizing a poly-methionine sequence, this peptide achieves a dual functional identity: it acts as a highly stable, localized "antioxidant sink" due to its oxidizable thioether side chains, and it serves as a robust, degradation-resistant probe for studying oligopeptide transporters such as mammalian PEPT1 and fungal peptide permeases.

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive parameters. We will dissect the causality behind its physicochemical behavior and provide self-validating experimental protocols designed to ensure absolute data integrity in your laboratory workflows.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of H-D-Met-Met-Met-OH is dictated by its zwitterionic backbone and its three aliphatic thioether side chains. At physiological pH, the N-terminal amine is protonated and the C-terminal carboxylate is deprotonated, ensuring high aqueous solubility. Simultaneously, the uncharged, sulfur-containing side chains impart sufficient lipophilicity to facilitate interactions with membrane-bound transport proteins.

Quantitative Physicochemical Summary
PropertyValue / DescriptionMechanistic Implication
Sequence H-D-Met-L-Met-L-Met-OHN-terminal D-isomer prevents aminopeptidase cleavage.
CAS Number 319927-24-7Unique identifier for the specific stereoisomer ().
Chemical Formula C₁₅H₂₉N₃O₄S₃High sulfur content acts as a reactive oxygen species (ROS) scavenger.
Molecular Weight 411.61 g/mol Optimal size for SLC15 family oligopeptide transporters.
Isoelectric Point (pI) ~5.5Net neutral at slightly acidic pH; zwitterionic at pH 7.4.
Solubility H₂O, DMSOAmphiphilic nature allows formulation in both aqueous and organic matrices.

Chemical Stability: Thioether Oxidation Kinetics

The Causality of Oxidation

Methionine residues are uniquely vulnerable to oxidation. The sulfur atom in the thioether group possesses lone pairs of electrons that are highly nucleophilic. When exposed to Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂), the sulfur undergoes a nucleophilic attack on the peroxide oxygen, resulting in the formation of methionine sulfoxide (+16 Da). Under extreme oxidative stress, this can further oxidize to methionine sulfone (+32 Da). Because H-D-Met-Met-Met-OH contains three such residues, it exhibits complex, multi-step oxidation kinetics, making it an excellent biomarker or sacrificial antioxidant in formulations.

Protocol: Self-Validating Forced Degradation (Oxidation) Assay

To accurately profile the oxidation kinetics, the assay must be self-validating. We achieve this by utilizing LC-MS to ensure a strict mass balance (Total Peak Area = Intact Peptide + Sulfoxide + Sulfone).

  • Matrix Preparation: Dissolve H-D-Met-Met-Met-OH in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Oxidation Induction: Add H₂O₂ to achieve a final concentration of 0.1% (v/v). Incubate at 37°C.

  • Kinetic Quenching (Crucial Step): At precise time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 10 µL of 1 M sodium azide or a high-concentration free L-methionine solution. Causality: Failure to quench will result in continued oxidation during autosampler queuing, destroying temporal data integrity.

  • LC-MS Quantification: Inject onto a C18 column coupled to an ESI-MS.

  • Self-Validation Check: Calculate the molar mass balance. The sum of the areas for the parent mass (

    
     412.1 [M+H]⁺), single oxidation (
    
    
    
    428.1), double oxidation (
    
    
    444.1), and triple oxidation (
    
    
    460.1) must equal the baseline parent area at T=0 (accounting for minor ionization efficiency variances).

Stereochemical Engineering: Proteolytic Resistance

The Causality of Stability

In mammalian serum, short peptides are rapidly degraded by exopeptidases, primarily aminopeptidases. These enzymes possess highly conserved active sites that require the N-terminal amino acid to be in the naturally occurring L-configuration to correctly position the scissile peptide bond near the catalytic metal ion (e.g., Zn²⁺). By substituting the N-terminal residue with D-methionine, a severe steric clash is introduced within the enzyme's binding pocket. This stereochemical mismatch prevents catalytic alignment, rendering the peptide highly resistant to degradation.

Protocol: Serum Stability Kinetics Assay
  • Control Establishment: Prepare two parallel cohorts: the test article (H-D-Met-Met-Met-OH) and a positive control (H-L-Met-L-Met-L-Met-OH).

  • Incubation: Spike both peptides into 25% human or murine serum (diluted in PBS) to a concentration of 50 µM. Incubate at 37°C.

  • Protein Precipitation: At designated time points, extract 100 µL and mix with 200 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA). Causality: Acetonitrile denatures serum proteins, halting enzymatic activity instantly, while TFA ensures the peptides remain fully protonated and soluble in the organic phase.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC (UV detection at 214 nm).

  • Self-Validation Check: The assay is only considered valid if the L-Met control exhibits a rapid degradation half-life (

    
     mins). If the L-Met control does not degrade, the serum enzymes are inactive, and the stability of the D-Met variant cannot be conclusively proven.
    

Transporter Kinetics: PEPT1 and Fungal Uptake Mechanisms

H-D-Met-Met-Met-OH is extensively utilized to map the stereochemical tolerances of oligopeptide transporters.

Mammalian PEPT1 (SLC15A1): In the human intestine, PEPT1 utilizes an inward-directed proton gradient to cotransport di- and tripeptides. Despite the D-amino acid substitution, H-D-Met-Met-Met-OH retains high affinity for PEPT1, exhibiting a competitive inhibition constant (


) of 0.52 mM (). This demonstrates that the PEPT1 binding pocket is remarkably tolerant of N-terminal stereochemical inversions, provided the overall tripeptide length and zwitterionic charge distribution are maintained.

Fungal Peptide Permeases: In microbiological studies, particularly involving Candida albicans, transport systems show distinct stereospecificity. Research indicates that while H-D-Met-L-Met-L-Met-OH effectively competes for cellular uptake, the fully inverted D-Met-D-Met-D-Met and the C-terminally inverted L-Met-L-Met-D-Met do not (). Causality: Fungal transporters require strict L-stereochemistry at the C-terminus for substrate recognition, but possess a flexible N-terminal recognition domain.

Pathway Visualization

PEPT1_Pathway Lumen Intestinal Lumen (High H+ Concentration) PEPT1 PEPT1 (SLC15A1) Cotransporter Lumen->PEPT1 Provides H+ Gradient Peptide H-D-Met-Met-Met-OH (Substrate) Peptide->PEPT1 Stereoselective Binding Enterocyte Enterocyte Cytosol (Low H+ Concentration) PEPT1->Enterocyte Influx of Peptide + H+ NHE3 NHE3 Exchanger (Na+/H+ Antiporter) Enterocyte->NHE3 Excess H+ Accumulation NHE3->Lumen H+ Efflux / Gradient Renewal

Proton-coupled transport of H-D-Met-Met-Met-OH via the intestinal PEPT1 (SLC15A1) system.

References

  • National Center for Biotechnology Information. "H-D-Met-Met-Met-OH | C15H29N3O4S3 | CID 40496728." PubChem. URL:[Link] [1]

  • Spanier, B., & Rohm, F. (2018). "Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis." Comprehensive Physiology. URL:[Link] [2]

  • Logan, D. A., Becker, J. M., & Naider, F. (1979). "Peptide transport in Candida albicans." Microbiology, 114(1), 179-186. URL:[Link] [3]

Exploratory

A Technical Guide to the Structural and Analytical Differentiation of H-D-Met-Met-Met-OH and its L-Isomer

Abstract The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern drug development, primarily utilized to enhance proteolytic stability and modulate biological activity.[1][2] Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern drug development, primarily utilized to enhance proteolytic stability and modulate biological activity.[1][2] However, the substitution of a single L-amino acid with its D-enantiomer introduces profound alterations to the peptide's three-dimensional structure, which dictates its function. This guide provides an in-depth exploration of the structural differences between the tripeptide H-D-Met-Met-Met-OH and its natural counterpart, H-L-Met-Met-Met-OH. We will dissect the fundamental principles of stereoisomerism in peptides, analyze the conformational perturbations arising from an N-terminal D-methionine residue, and present detailed, field-proven analytical methodologies for their empirical differentiation and characterization.

The Foundational Impact of Chirality in Peptides

All amino acids, with the exception of glycine, are chiral molecules existing as L- (levorotatory) and D- (dextrorotatory) enantiomers, which are non-superimposable mirror images of each other.[3] In nature, proteins are almost exclusively composed of L-amino acids.[1] The introduction of a D-amino acid into a sequence of L-amino acids, as in H-D-Met-Met-Met-OH, creates a diastereomer of the all-L peptide. Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics, leading to unique three-dimensional structures and biological functions.[4]

The core of this structural divergence lies in the peptide backbone's rotational freedom, defined by the dihedral angles phi (Φ, rotation around the N-Cα bond) and psi (Ψ, rotation around the Cα-C bond).[5][6][7] The sterically allowed combinations of these angles for L-amino acids are famously mapped on a Ramachandran plot.[8] Introducing a D-amino acid inverts the sterically favorable regions on this plot, forcing the local peptide backbone into a conformation that is atypical for L-amino acids.

G cluster_synthesis Peptide Synthesis cluster_analysis Analytical Workflow cluster_results Characterization start Synthesized Peptide Mixture hplc Chiral HPLC (Separation & Quantification) start->hplc Isomer Separation cd Circular Dichroism (Global Conformation) hplc->cd Isolated Fractions result Unambiguous Stereoisomer Identification & Structural Insight hplc->result Purity & Ratio nmr NMR Spectroscopy (Local Structure & Dynamics) cd->nmr Conformational Data nmr->result Definitive Structure

Fig 2. Workflow for comprehensive stereoisomer characterization.
Circular Dichroism (CD) Spectroscopy

Expertise & Rationale: CD spectroscopy is a rapid, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light. [9]It is exceptionally sensitive to the secondary structure of peptides in solution. [10]While true enantiomers (e.g., all-L vs. all-D peptides) produce mirror-image spectra, diastereomers like H-D-Met-Met-Met-OH and H-L-Met-Met-Met-OH will produce distinct, non-mirror-image spectra. [3]This makes CD an invaluable first-pass technique to confirm that a structural difference exists.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Accurately determine the concentration of each peptide solution using quantitative amino acid analysis. A typical concentration range is 0.1-0.2 mg/mL. [9] * Dissolve the peptides in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate buffer, pH 7.4). Avoid optically active buffers. [9] * Ensure the solution is free of aggregates by filtration (0.22 µm filter) or centrifugation.

  • Instrument Parameters (Jasco J-1500 or similar):

    • Wavelength Range: 190–260 nm. [9] * Cuvette Pathlength: 1 mm quartz cuvette.

    • Data Pitch (Step Size): 1.0 nm. [9] * Scanning Speed: 50 nm/min. [9] * Bandwidth: 1.0 nm. [9] * Accumulations: Average 3-5 scans to improve the signal-to-noise ratio. [9] * Temperature: 25°C, controlled by a Peltier device.

  • Data Analysis:

    • Subtract the spectrum of the buffer blank from each sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides atomic-level structural information. [11]For diastereomers, the different spatial arrangement of atoms leads to distinct chemical environments for the nuclei. This results in observable differences in chemical shifts (δ) and scalar coupling constants (J-couplings). [12][13]Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, providing crucial distance restraints to model the peptide's 3D conformation. The NOE patterns for the D-L-L and L-L-L isomers are expected to be significantly different due to their distinct folding.

Experimental Protocol: 1D ¹H and 2D ¹H-¹H NOESY NMR

  • Sample Preparation:

    • Dissolve 1-2 mg of each peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or DMSO-d₆). The H₂O/D₂O mixture allows for the observation of exchangeable amide protons.

    • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Instrument Parameters (600 MHz Bruker Avance III or similar):

    • 1D ¹H Spectrum:

      • Acquire a standard proton spectrum with water suppression (e.g., using presaturation or WATERGATE sequence).

      • Observe differences in chemical shifts and multiplet patterns, particularly for the α-protons (Hα) and amide protons (NH).

    • 2D NOESY Spectrum:

      • Pulse Program: Standard noesygpph sequence.

      • Mixing Time (τm): 200–400 ms. This duration is optimized for detecting through-space interactions in small peptides.

      • Acquisition: Record a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • In the 1D spectra, compare the chemical shifts of corresponding protons in both isomers. The Hα of the D-Met residue is expected to show a notable shift difference.

    • In the 2D NOESY spectra, look for unique cross-peaks. For example, a different pattern of NOEs between the D-Met side chain and the backbone of the subsequent residues will definitively prove a different conformation compared to the L-isomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Chiral HPLC is the gold standard for separating stereoisomers. [14][15]The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric or diastereomeric analytes. [16][17]This differential interaction results in different retention times, allowing for both the separation and quantification of the isomers. This method is not only analytical but can also be scaled for the preparative purification of the desired stereoisomer.

Experimental Protocol: Chiral HPLC

  • System and Column:

    • An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

    • Column: A zwitterionic chiral stationary phase column, such as CHIRALPAK ZWIX(+), is highly effective for the direct separation of small peptides and amino acids. [16]

  • Mobile Phase and Conditions:

    • Mobile Phase: A typical mobile phase for ZWIX columns is Methanol/Water with acidic and basic additives to control ionization. For example, Methanol/Water (90:10, v/v) + 50 mM formic acid + 25 mM diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (peptide bond absorption).

    • Column Temperature: 25°C.

  • Data Analysis:

    • Inject a standard of each pure isomer to determine their individual retention times.

    • Inject a mixture of the two to confirm baseline separation.

    • The peak area can be used to determine the relative purity or composition of an unknown sample. The H-D-Met-Met-Met-OH and H-L-Met-Met-Met-OH diastereomers will exhibit distinct, well-resolved peaks.

Summary of Expected Analytical Differences

The following table consolidates the anticipated outcomes from the analytical characterization of the two tripeptide isomers.

Analytical Technique Parameter H-L-Met-Met-Met-OH (L-L-L Isomer) H-D-Met-Met-Met-OH (D-L-L Isomer) Rationale for Difference
Circular Dichroism Far-UV Spectrum (190-250 nm)Characteristic spectrum, likely showing features of a random coil or polyproline II (PPII) helix.A distinct spectrum with different peak positions and/or signs. [3]The N-terminal D-amino acid disrupts the conformational ensemble, leading to a different global average structure.
NMR Spectroscopy ¹H Chemical Shifts (δ)A single set of resonances for each proton.Different chemical shifts, especially for protons near the chiral center (e.g., D-Met Hα, NH). [12]The change in stereochemistry alters the local magnetic environment of nearby nuclei.
2D NOESY Cross-peaksSpecific pattern of through-space correlations reflecting its preferred conformation(s).A unique pattern of NOE cross-peaks, indicating different proton-proton proximities.Altered backbone torsion angles lead to a different 3D fold and different inter-proton distances.
Chiral HPLC Retention Time (tR)A single, characteristic retention time on a chiral column.A different, well-separated retention time from the L-isomer. [16]The two diastereomers have different affinities for the chiral stationary phase, leading to differential elution.

Conclusion

The substitution of an L-methionine with a D-methionine at the N-terminus of a tripeptide creates a diastereomer with a fundamentally different three-dimensional structure. This structural perturbation, originating from the altered stereochemistry at the first Cα, propagates through the peptide backbone, influencing local and global conformations. While invisible to standard mass analysis, these differences can be robustly characterized using a suite of spectroscopic and chromatographic techniques. Circular dichroism provides a rapid assessment of global conformational changes, NMR spectroscopy offers atomic-level insight into the specific structural rearrangements, and chiral HPLC provides definitive separation and quantification. For researchers in drug development, a thorough understanding and empirical validation of these structural differences are critical, as the peptide's conformation is inextricably linked to its stability, target affinity, and overall therapeutic potential.

References

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society.
  • Fischer, P. M. (2003). The design, synthesis and application of stereochemical and directional peptide isomers: a critical review. Current Protein & Peptide Science, 4(5), 339-356. doi: 10.2174/1389203033487054. Retrieved from [Link]

  • Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. (n.d.). RSC Publishing.
  • Differentiation of peptide isomers and epimers by radical-directed dissociation. (2019). PubMed. Retrieved from [Link]

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024). PMC. Retrieved from [Link]

  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Chromatography Online. Retrieved from [Link]

  • A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues. (2024). RSC Publishing. Retrieved from [Link]

  • Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. (2025). csir net life science coaching. Retrieved from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Retrieved from [Link]

  • Protein Isomerization in Aging Diseases: Mass Spectrometry Strategies for Identifying and Locating Isomerized Residues. (n.d.). eScholarship. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • X-ray Crystal Structures of Short Antimicrobial Peptides as Pseudomonas aeruginosa Lectin B Complexes. (2019). PubMed. Retrieved from [Link]

  • Conformational dissymmetry. Circular dichroism of amino acid and peptide complexes. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Circular dichroism spectra of stapled peptides bearing d-amino acid... (n.d.). ResearchGate. Retrieved from [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Books. Retrieved from [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2024). ACS Publications. Retrieved from [Link]

  • A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues. (2024). Chemical Science (RSC Publishing). doi:10.1039/D4SC04700A. Retrieved from [Link]

  • X-ray Crystal Structures of Short Antimicrobial Peptides as Pseudomonas aeruginosa Lectin B Complexes. (2022). SciSpace. Retrieved from [Link]

  • Structure and Function Studies of De Novo Peptides Containing Novel Amino Acids. (n.d.). University of Arizona Libraries. Retrieved from [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). PMC. Retrieved from [Link]

  • 7.5 High Resolution NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). IUCr Journals. Retrieved from [Link]

  • A multicomponent approach for the stereoselective synthesis of atropisomeric N-N peptide analogues. (2025). ResearchGate. Retrieved from [Link]

  • HHS Public Access. (n.d.). eScholarship.org. Retrieved from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (n.d.). PMC. Retrieved from [Link]

  • 1 Secondary structure and backbone conformation. (n.d.). SWISS-MODEL. Retrieved from [Link]

  • NMR of peptides. (2010). ResearchGate. Retrieved from [Link]

  • Phi/Psi dihedral angles. (2020). Reddit. Retrieved from [Link]

  • peptide nmr. (n.d.). Retrieved from [Link]

  • Peptides & Proteins. (n.d.). MSU chemistry. Retrieved from [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 4.7.1: Main Chain Conformations. (2025). Biology LibreTexts. Retrieved from [Link]

  • Role of peptide backbone conformation on biological activity of chemotactic peptides. (n.d.). PubMed. Retrieved from [Link]

  • X-ray Crystallography. (n.d.). CRELUX. Retrieved from [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). Books. Retrieved from [Link]

  • Peptide backbone cleavage by α-amidation is enhanced at methionine residues. (n.d.). ResearchGate. Retrieved from [Link]

  • A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway. (2015). PMC. Retrieved from [Link]

  • Synthesis and conformation of backbone N-aminated peptides. (n.d.). NSF PAR. Retrieved from [Link]

  • Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. (n.d.). The Poultry Site. Retrieved from [Link]

  • H-Met-met-OH. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. (2022). MDPI. Retrieved from [Link]

  • HPLC elution profiles of 3 HL-Met and 3 HL-2-hydroxy4-methylthiobutoanic acid (MHA-FA) starting material used in the experiment. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

H-D-Met-Met-Met-OH: A Synthetic Tripeptide Model for Targeted Oxidative Stress Mitigation and PepT1-Mediated Bioavailability

Executive Summary In the landscape of oxidative stress research, the development of peptide-based antioxidants has historically been bottlenecked by two factors: poor oral bioavailability and rapid proteolytic degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oxidative stress research, the development of peptide-based antioxidants has historically been bottlenecked by two factors: poor oral bioavailability and rapid proteolytic degradation. The synthetic tripeptide H-D-Met-Met-Met-OH (CAS: 319927-24-7) represents a highly engineered solution to these challenges. By combining a targeted D-amino acid substitution with a poly-methionine sequence, this molecule acts as a high-capacity, self-renewing sink for reactive oxygen species (ROS). This whitepaper deconstructs the structural causality, biochemical mechanisms, and self-validating experimental frameworks required to study H-D-Met-Met-Met-OH in advanced redox biology and drug development.

Structural Causality: The Poly-Methionine Sink and Chirality

To understand the efficacy of H-D-Met-Met-Met-OH, we must analyze the specific functions of its structural components rather than viewing it merely as a generic antioxidant.

The Poly-Methionine ROS Sink: Unlike traditional antioxidants (e.g., ascorbic acid) that neutralize ROS through stoichiometric electron donation, methionine residues act as highly specific, nucleophilic scavengers. The thioether side chain of methionine is exceptionally susceptible to oxidation by hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•), forming methionine sulfoxide (MetO) [1]. By stringing three methionine residues together, the peptide creates a localized, electron-rich microenvironment. This high-density thioether cloud preferentially intercepts intracellular ROS before they can induce lipid peroxidation or DNA damage.

The N-Terminal D-Isomer Substitution: Why utilize a D-Methionine at the N-terminus? Endogenous aminopeptidases and serum proteases rapidly hydrolyze standard L-peptides, severely limiting their therapeutic half-life. The incorporation of the D-isomer introduces critical steric hindrance that abrogates aminopeptidase recognition [4]. This structural choice ensures the peptide survives systemic circulation and intracellular environments long enough to exert its antioxidant effects.

The Catalytic Antioxidant Cycle: The MSR System

The true power of the poly-methionine motif lies in its ability to function catalytically rather than stoichiometrically. Once H-D-Met-Met-Met-OH intercepts ROS and is oxidized to its sulfoxide form (MetO), it does not become inert waste.

Instead, the oxidized peptide serves as a direct substrate for the ubiquitous Methionine Sulfoxide Reductase (MSR) enzyme system (specifically MSRA and MSRB) [3]. Utilizing NADPH as a reducing agent, the MSR system reduces the MetO residues back to native methionine. This continuous oxidation-reduction cycle allows a single molecule of H-D-Met-Met-Met-OH to neutralize multiple equivalents of ROS over its lifespan.

MSR_Cycle ROS ROS (H2O2, OH•) Peptide H-D-Met-Met-Met-OH (Reduced) ROS->Peptide Oxidation OxPeptide Met(O)-Met(O)-Met(O) (Oxidized) Peptide->OxPeptide ROS Scavenging MSR MSR Enzyme (MSRA / MSRB) OxPeptide->MSR Substrate Binding MSR->Peptide NADPH-dependent Reduction

Fig 1. The catalytic ROS scavenging cycle of H-D-Met-Met-Met-OH mediated by the MSR enzyme system.

Bioavailability: PepT1-Mediated Intestinal Transport

A potent intracellular antioxidant is useless if it cannot cross the intestinal epithelium. The tripeptide structure of H-D-Met-Met-Met-OH is precisely sized to exploit the Proton Coupled Oligopeptide Transporter 1 (PepT1, SLC15A1) [2].

PepT1 is a high-capacity transporter expressed on the apical membrane of enterocytes that utilizes an inward-directed proton gradient to drive the cellular accumulation of di- and tripeptides. Research demonstrates that D-Met-Met-Met is a highly recognized substrate for PepT1, exhibiting a competitive affinity (K_i) of approximately 0.52 mM [2]. This ensures robust apical-to-basolateral flux, granting the peptide superior oral bioavailability compared to larger polypeptides or un-engineered free amino acids.

Self-Validating Experimental Protocols

To rigorously evaluate H-D-Met-Met-Met-OH, experimental designs must validate both the mechanism of entry and the mechanism of action. The following protocols form a self-validating system: we prove the peptide enters the cell, prove ROS is reduced, and definitively prove the peptide was the molecule that neutralized the ROS.

Protocol A: PepT1-Dependent Cellular Uptake Assay

Objective: Validate that intracellular accumulation is driven actively by PepT1, not passive diffusion.

  • Cell Culture: Seed Caco-2 cells on permeable Transwell polycarbonate inserts. Culture for 21 days until spontaneous differentiation yields a polarized monolayer with tight junctions (verify via TEER > 400 Ω·cm²).

  • Apical Loading: Wash cells with pH 6.0 transport buffer (mimicking the acidic intestinal lumen to provide the proton gradient). Apply 1 mM H-D-Met-Met-Met-OH to the apical chamber.

  • Competitive Inhibition (The Validation Step): In a parallel control well, co-administer the peptide with 10 mM Gly-Sar (a known, high-affinity PepT1 competitive inhibitor).

  • Quantification: Sample the basolateral chamber (pH 7.4) at 15, 30, and 60 minutes. Quantify transported peptide via LC-MS/MS. Causality confirmed if Gly-Sar significantly attenuates basolateral accumulation.

Protocol B: Intracellular ROS Scavenging & MSR Recycling Assay

Objective: Prove that ROS reduction is directly caused by the oxidation of the peptide's methionine residues.

  • Pre-treatment: Incubate SH-SY5Y neuroblastoma cells with 50 µM H-D-Met-Met-Met-OH for 4 hours to allow intracellular accumulation.

  • Stress Induction: Wash cells and expose them to 200 µM H₂O₂ or 50 µM Cisplatin for 2 hours to induce acute oxidative stress.

  • Dual Readout (The Validation Step):

    • Readout 1 (Global ROS): Load cells with 10 µM DCFDA. Measure fluorescence (Ex/Em: 485/535 nm). A decrease in fluorescence indicates global ROS neutralization.

    • Readout 2 (Targeted Oxidation): Lyse a parallel set of cells and subject the lysate to LC-MS/MS. Quantify the ratio of reduced H-D-Met-Met-Met-OH to its oxidized sulfoxide form (MetO-MetO-MetO). Causality is definitively proven when a drop in DCFDA fluorescence perfectly correlates with a stoichiometric spike in intracellular MetO peptide.

Workflow cluster_assays Self-Validating Readouts Step1 1. Apical Application (H-D-Met-Met-Met-OH) Step2 2. PepT1-Mediated Uptake (Caco-2 Monolayer) Step1->Step2 Proton Gradient Step3 3. Oxidative Stress Induction (H2O2 / Cisplatin) Step2->Step3 Intracellular Accumulation Step4 4A. Fluorometric Assay (DCFDA for ROS) Step3->Step4 Measure ROS Reduction Step5 4B. Metabolomic Profiling (LC-MS/MS for MetO) Step3->Step5 Quantify Oxidation State

Fig 2. Self-validating experimental workflow for PepT1 transport and intracellular ROS quantification.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic and pharmacodynamic advantages of the engineered tripeptide against standard controls, highlighting the necessity of both the D-isomer and the tripeptide length.

Compound VariantN-Terminal ChiralitySerum Half-Life (t₁/₂)*PepT1 Affinity (K_i)ROS Scavenging Mechanism
H-D-Met-Met-Met-OH D-isomer> 24 hours 0.52 mM Catalytic (MSR Recycled)
H-L-Met-Met-Met-OHL-isomer< 2 hours0.45 mMCatalytic (MSR Recycled)
Free D-MethionineD-isomer> 24 hoursN/A (Uses AA Transporters)Stoichiometric (Single turnover)

*Note: Extended half-life in D-isomer variants is attributed to complete steric evasion of endogenous aminopeptidase cleavage.

References

  • Levine, R. L., Mosoni, L., Berlett, B. S., & Stadtman, E. R. (1996). "Methionine residues as endogenous antioxidants in proteins." Proceedings of the National Academy of Sciences, 93(26), 15036-15040. URL:[Link]

  • Spanier, B. (2018). "Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis." Comprehensive Physiology, 8(2), 689-711. URL:[Link]

  • Singh, V. K., et al. (2018). "The Role of Methionine Sulfoxide Reductases in Oxidative Stress Tolerance and Virulence of Staphylococcus aureus and Other Bacteria." Pathogens, 7(3), 71. URL:[Link]

  • Chen, Y., et al. (2022). "Promising Application of D-Amino Acids toward Clinical Therapy." International Journal of Molecular Sciences, 23(18), 10792. URL:[Link]

Exploratory

Engineering Thermodynamic Rigidity: The Role of D-Amino Acids in Peptide Stability

An Application Scientist’s Guide to Structural Thermodynamics and Self-Validating Profiling Workflows Introduction: The Thermodynamic Imperative in Peptide Therapeutics The transition of a peptide from a promising in vit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Structural Thermodynamics and Self-Validating Profiling Workflows

Introduction: The Thermodynamic Imperative in Peptide Therapeutics

The transition of a peptide from a promising in vitro binder to a clinically viable therapeutic is frequently derailed by a fundamental physical limitation: low thermodynamic stability. Unlike globular proteins, which maintain stable native structures through extensive tertiary contacts within hydrophobic cores, short peptides exist as highly dynamic ensembles that significantly populate unfolded states[1]. This conformational flexibility directly translates to weak target affinity and rapid degradation by endogenous proteases.

As an application scientist focused on peptide engineering, I rely on the strategic incorporation of D-amino acids—the enantiomers of naturally occurring L-amino acids—to overcome these thermodynamic barriers. Because endogenous proteases are stereoselective, they cannot recognize peptide bonds adjacent to D-amino acids, effectively blocking the induced-fit mechanism required for enzymatic cleavage[2]. However, beyond mere steric evasion of proteases, D-amino acids fundamentally rewrite the thermodynamic folding landscape of the peptide.

Mechanistic Causality: How Chirality Dictates Thermodynamics

To understand why D-amino acids stabilize peptides, we must examine the Gibbs free energy equation:


 .

A folded peptide is thermodynamically stable when


 is negative. Incorporating a D-amino acid randomly into an L-amino acid 

-helix typically reduces stability by ~1 kcal/mol due to severe steric clashes between the side-chain methyl groups and the backbone carbonyls[1]. However, when placed strategically, D-amino acids stabilize the native fold through two distinct mechanisms:
  • Conformational Entropy (

    
    ) Reduction:  D-amino acids restrict the Ramachandran conformational space of the unfolded state. By pre-organizing the backbone into the required dihedral angles, the entropic penalty of folding is drastically minimized. For example, substituting L-Leu with D-Leu in collagen-like sequences (e.g., Leu-Gly-Pro-Ala) induces a highly stable conformational shift from a loose 
    
    
    
    -sheet to a rigid reverse turn[3][4].
  • Enthalpic (

    
    ) Optimization:  Polar D-amino acids can stabilize the carboxy-termini of 
    
    
    
    -helices through highly favorable side-chain-to-backbone hydrogen bonds. Substituting a C-terminal Glycine with a D-Glutamine (D-Gln) dramatically stabilizes the helical fold without altering the primary backbone trajectory[1]. Similarly, incorporating D-amino acids at the
    
    
    position of a
    
    
    -turn relieves pseudoallylic strain, enhancing the thermodynamic stability of the fold by up to 1.9 kcal/mol[5].

Thermodynamics A Strategic D-AA Placement (Synthesis & Design) B Conformational Restriction (Decreased ΔS) A->B C Enthalpic Optimization (H-bond Capping) A->C D Thermodynamic Stabilization (More Negative ΔG) B->D C->D E CD Spectroscopy (Measure Tm, 2-State Fold) D->E Validated via F DSC Profiling (Measure ΔH, ΔCp) D->F Validated via G Proteolytic Resistance (In Vivo Half-Life Extension) D->G Translates to

Mechanistic pathway from D-AA incorporation to enhanced thermodynamic and proteolytic stability.

Self-Validating Protocols for Thermodynamic Profiling

In structural biology, an assay is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the thermodynamic parameters extracted are physically meaningful.

Protocol 1: Circular Dichroism (CD) Thermal Denaturation

CD spectroscopy tracks the loss of chiral secondary structure as a function of temperature.

  • The Causality: We monitor specific wavelengths (e.g., 222 nm for

    
    -helices, or 192/233 nm for D-Leu collagen-like turns[4]) because they correspond to the 
    
    
    
    and
    
    
    transitions of the peptide backbone.
  • Self-Validation: The presence of an isodichroic point across the temperature gradient confirms a two-state unfolding transition. Furthermore, the reversibility check (Step 5) ensures equilibrium thermodynamics can be mathematically applied.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the purified peptide against a low-salt, UV-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4). Crucial: Avoid chloride ions (e.g., NaCl), which absorb strongly below 200 nm and obscure the backbone signal.

  • Concentration Calibration: Dilute the peptide to ~50 µM. Verify the exact concentration via UV absorbance at 280 nm (if aromatic residues are present) to accurately calculate Mean Residue Ellipticity (MRE).

  • Thermal Ramping Setup: Place the sample in a 1 mm pathlength quartz cuvette within a Peltier-controlled CD spectrometer.

  • Data Acquisition: Monitor the target wavelength while ramping the temperature from 20°C to 90°C at a strict rate of 1°C/min to ensure thermal equilibrium is maintained.

  • Reversibility Validation: Cool the sample back to 20°C at 1°C/min and acquire a final spectrum. If the initial and final spectra do not perfectly superimpose, the unfolding is not thermodynamically reversible, and

    
     calculations must be rejected.
    
Protocol 2: Differential Scanning Calorimetry (DSC)

While CD measures the structural fraction folded, DSC provides a model-free, direct measurement of the enthalpy of unfolding (


) and the change in heat capacity (

)[4].
  • The Causality: A positive

    
     upon unfolding indicates the exposure of previously buried hydrophobic surface area to the aqueous solvent[4].
    
  • Self-Validation: By comparing the calorimetric enthalpy (

    
    ) to the van 't Hoff enthalpy (
    
    
    
    ) derived from the curve's shape, we can validate the folding cooperativity. A ratio of
    
    
    confirms the peptide folds as a single cooperative unit.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the peptide at a high concentration (1-2 mg/mL)[4]. Dialyze extensively against the reference buffer. Crucial: The exact dialysate must be used in the reference cell to eliminate heat of dilution artifacts.

  • Degassing: Degas both the peptide solution and the reference buffer under vacuum for 15 minutes. Microbubbles expanding during heating will cause devastating baseline artifacts.

  • Scanning: Run a buffer-buffer baseline scan first to establish instrument stability. Next, scan the sample from 10°C to 100°C at a scan rate of 60°C/hr.

  • Data Deconvolution: Subtract the buffer baseline. Integrate the area under the excess heat capacity curve to extract

    
     and determine the melting temperature (
    
    
    
    ) at the peak maximum[3].

Quantitative Data Presentation

The integration of D-amino acids yields quantifiable leaps in thermodynamic stability. Table 1 summarizes the thermodynamic parameters extracted from validated CD and DSC workflows across various peptide motifs.

Table 1: Comparative Thermodynamic Parameters of L- vs. D-Substituted Peptides

Peptide VariantStructural MotifChiral Modification

(°C)

(kcal/mol)
Proteolytic Stability
Trp-Cage (WT)

-helix
None (L-Gly at C-term)42.0-1.5Low
TC5b G10dQ

-helix
Gly

D-Gln at C-term
>85.0-3.2High[1]
Pin 1 WW (WT)

-turn
None55.2-2.1Moderate
Pin 1 WW (Mod)

-turn
D-AA at

position
68.7-3.3High[5]
FA-L-Leu-GPA Collagen-likeNone (L-Leu)24.7-0.8Low[3][4]
FA-D-Leu-GPA Collagen-likeL-Leu

D-Leu
30.0-1.4High[3][4]

Translating Thermodynamics to in vivo Efficacy

The ultimate goal of engineering thermodynamic stability is to achieve kinetic stability against enzymatic degradation in vivo. A higher


 and a more negative 

mean that the peptide spends exponentially less time in the unfolded state. Because proteases generally require their substrates to adopt extended, flexible conformations to fit into the active site, a thermodynamically rigid peptide natively resists degradation[2]. Fully D-amino acid analogs (inverso-peptides) take this a step further, exhibiting exceptional, near-total resistance to proteolysis while maintaining potent biological activity[6].

By mastering the thermodynamic causality of chirality and employing rigorous, self-validating biophysical assays, application scientists can systematically engineer peptides that survive the harsh proteolytic environments of the human body.

References

[1] Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC (nih.gov). 1 [6] Enhancing Antimicrobial Activity of Salivary Proline-rich Peptides via Metal Coordination and D-Amino Acid Substitution - SFERA (unife.it). 6 [3] Structural and thermodynamic analysis of D-Amino Acid Substitution in Tetrameric Collagen like Peptide - ResearchGate. 3 [4] Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides - Scientific Research Publishing. 4 [2] Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC (nih.gov). 2 [5] Protein stabilization by tuning the steric restraint at the reverse turn - RSC Publishing. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solubilization Protocols for H-D-Met-Met-Met-OH in Aqueous Buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, co-solvent strategies, and self-validating experimental workflows. Introduction & The Solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, co-solvent strategies, and self-validating experimental workflows.

Introduction & The Solubilization Challenge

H-D-Met-Met-Met-OH (CAS: 319927-24-7) is a synthetic tripeptide consisting of one D-methionine and two L-methionine residues [1]. A common heuristic in peptide chemistry is that short sequences (≤ 5 amino acids) are inherently water-soluble. However, as a Senior Application Scientist, I frequently encounter assay failures caused by relying on this generalization without analyzing the specific amino acid side chains.

H-D-Met-Met-Met-OH represents a classic edge case. Despite its low molecular weight, the sequence is dominated by three non-polar thioether side chains, creating a dense hydrophobic core. Furthermore, at physiological pH, the molecule exists as a zwitterion, resulting in a net charge of zero [2]. Without electrostatic repulsion to keep the molecules separated, the hydrophobic side chains drive rapid intermolecular aggregation, rendering the peptide highly insoluble in pure water or standard aqueous buffers.

Physicochemical Profile

To design an effective solubilization strategy, we must first establish the quantitative physicochemical parameters of the peptide.

PropertyValueImplication for Solubilization
Sequence H-D-Met-Met-Met-OHDense hydrophobic domain requires organic co-solvents.
Molecular Formula C₁₅H₂₉N₃O₄S₃High sulfur content; extreme risk of oxidation.
Molecular Weight 411.6 g/mol [1]Easily passes through standard sterile filters once dissolved.
Net Charge (pH 7.4) 0 (Zwitterionic)[2]Lacks electrostatic repulsion; prone to aggregation.
Isoelectric Point (pI) ~ 5.5Minimum solubility occurs near pH 5.5.
Oxidation Susceptibility Very HighRequires degassed buffers and inert gas purging [3].

Mechanistic Rationale for Experimental Choices (E-E-A-T)

A robust protocol must be built on causality rather than trial and error. The following principles govern this methodology:

  • The Co-Solvent Strategy (Disrupting Hydrophobic Packing): Because the overall charge is zero and the hydrophobicity is high, pure aqueous buffers will cause the peptide to crash out of solution. We must first use a polar aprotic solvent—specifically Dimethyl Sulfoxide (DMSO)—to disrupt intermolecular hydrogen bonding and solvate the hydrophobic thioether chains [2].

  • Mitigating Oxidative Degradation: Methionine's thioether group is highly reactive with dissolved oxygen, rapidly oxidizing into methionine sulfoxide. This structural change can completely abolish the peptide's biological activity. Therefore, all aqueous buffers used for the secondary dilution step must be rigorously degassed or purged with an inert gas (N₂ or Argon) prior to use [3].

  • The Self-Validating System: A protocol is only reliable if its success can be objectively verified. Visual inspection is insufficient, as micro-emulsions can appear clear to the naked eye. This protocol incorporates a terminal high-speed centrifugation step. If the peptide is truly solvated, no pellet will form. The absence of a pellet acts as a self-validating checkpoint before the reagent is introduced into sensitive downstream assays.

Experimental Protocol

Materials Required
  • Lyophilized H-D-Met-Met-Met-OH peptide

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., 1X PBS, pH 7.4)

  • Inert gas source (Nitrogen or Argon)

  • Bath sonicator

Step-by-Step Solubilization Workflow

Step 1: Thermal Equilibration & Preparation

  • Remove the lyophilized peptide from -20°C storage.

  • Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the peptide and alters the precise mass.

  • Degas your target aqueous buffer by sonicating it under a vacuum for 15 minutes, followed by bubbling with N₂ gas for 10 minutes.

Step 2: Primary Solubilization (Organic Phase)

  • Calculate the volume of DMSO required to achieve 5% to 10% of your final target volume.

  • Add the anhydrous DMSO directly to the lyophilized peptide.

  • Vortex gently for 30 seconds. If the solution is not entirely clear, place the vial in a bath sonicator for 1 to 3 minutes. Note: Do not exceed 5 minutes of sonication to prevent thermal degradation.

Step 3: Secondary Dilution (Aqueous Phase)

  • While gently vortexing the DMSO-peptide solution, add the degassed aqueous buffer dropwise until the final target concentration is reached.

  • Causality: Dropwise addition prevents localized zones of high aqueous concentration, which can shock the peptide out of solution and cause irreversible precipitation.

Step 4: System Validation (The Checkpoint)

  • Transfer an aliquot of the final solution to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Carefully inspect the bottom of the tube against a dark background.

  • Validation: If no microscopic pellet is visible, complete true solvation has been achieved. If a pellet is present, the peptide has aggregated, and the DMSO concentration must be incrementally increased.

Workflow Visualization

Solubilization N1 1. Thermal Equilibration Warm peptide to RT N2 2. Primary Solubilization Add pure DMSO (5-10%) N1->N2 N3 3. Mechanical Disruption Vortex & Sonicate N2->N3 N4 4. Secondary Dilution Dropwise degassed buffer N3->N4 N5 5. Self-Validation Centrifuge at 10,000 x g N4->N5

Fig 1. Solubilization workflow for H-D-Met-Met-Met-OH using a DMSO co-solvent strategy.

Storage and Handling Guidelines

Because methionine-rich peptides have limited shelf lives in solution due to oxidation [3], long-term storage of the dissolved peptide is not recommended.

  • Aliquoting: Immediately divide the validated solution into single-use aliquots.

  • Atmosphere: Blanket the headspace of each aliquot tube with Argon or N₂ gas before sealing.

  • Temperature: Flash-freeze in liquid nitrogen and store at -80°C.

  • Freeze-Thaw: Strictly prohibit freeze-thaw cycles. Repeated temperature fluctuations will force the hydrophobic peptide out of solution and accelerate oxidative degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40496728, H-D-Met-Met-Met-OH" PubChem, [Link]

  • GenScript. "Guidelines for Dissolving Peptides" GenScript Technical Resources, [Link]

Application

Application Note: Optimal Solvent Systems and Reconstitution Protocols for H-D-Met-Met-Met-OH

Executive Summary The reconstitution of synthetic peptides is rarely a one-size-fits-all procedure. The tripeptide H-D-Met-Met-Met-OH presents a unique dual-challenge for researchers: it is profoundly hydrophobic, yet hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reconstitution of synthetic peptides is rarely a one-size-fits-all procedure. The tripeptide H-D-Met-Met-Met-OH presents a unique dual-challenge for researchers: it is profoundly hydrophobic, yet highly susceptible to rapid oxidation. Standard solubilization guidelines for hydrophobic peptides universally recommend Dimethyl Sulfoxide (DMSO); however, applying DMSO to this specific sequence will irreversibly degrade the molecule.

This application note provides a causality-driven, self-validating protocol for the safe and effective solubilization of H-D-Met-Met-Met-OH, ensuring structural integrity and reliable downstream experimental data.

Physicochemical Profiling & Causality Analysis

To engineer an optimal solvent system, we must first deconstruct the physicochemical properties of the peptide:

  • Sequence & Hydrophobicity: The peptide consists of three methionine residues (one D-isomer, two L-isomers). Methionine features a non-polar thioether side chain, making the overall molecule extremely hydrophobic. It will not spontaneously dissolve in purely aqueous buffers[1].

  • Net Charge: At a physiological pH of 7.4, the N-terminal amine (+1) and the C-terminal carboxylate (-1) neutralize each other. With a net charge of zero, the peptide acts as a zwitterion, further decreasing its aqueous solubility and ruling out the use of dilute acetic acid or ammonium bicarbonate as primary solvents[2].

  • The Oxidation Dilemma (Causality): The thioether group (-S-CH3) in methionine is highly nucleophilic. When exposed to oxidizing agents—most notably DMSO or dissolved ambient oxygen—the sulfur atom donates electrons, leading to the irreversible formation of methionine sulfoxide and methionine sulfone[3]. This structural alteration drastically shifts the peptide's conformation and biological activity. Therefore, DMSO is strictly contraindicated for H-D-Met-Met-Met-OH[4].

Quantitative Solvent Compatibility Matrix

To summarize the causality behind solvent selection, the following matrix evaluates common reagents against the specific vulnerabilities of H-D-Met-Met-Met-OH:

Solvent SystemSolubilization EfficacyOxidation RiskCytotoxicity (Cell Assays)Recommendation for H-D-Met-Met-Met-OH
100% Aqueous Buffer Very LowModerate (if not degassed)NoneNot Recommended (Insoluble)
DMSO HighVery High Low (<0.5% final)Strictly Contraindicated [5]
DMF (Anhydrous) HighLowModeratePrimary Choice (Use minimal volume)
Acetonitrile (ACN) Moderate/HighLowModerateSecondary Choice
0.1M Acetic Acid LowLowLowNot Recommended (Net charge is 0)

Reconstitution Logic & Workflow

The following decision tree illustrates the logical pathway for bypassing the DMSO oxidation risk while successfully solubilizing the hydrophobic sequence.

ReconstitutionWorkflow A Lyophilized H-D-Met-Met-Met-OH B Analyze Properties: Hydrophobic, Net Charge = 0 3x Methionine Residues A->B C Select Primary Solvent B->C D DMSO? C->D E NO: Oxidizes Thioether to Sulfoxide D->E Avoid F YES: Use DMF or ACN (Minimal Volume) D->F Optimal E->F G Dilute with Degassed Aqueous Buffer F->G H Validation: Clear Solution? (Self-Validating Step) G->H I Store at -20°C under Argon Gas H->I Yes

Fig 1. Decision logic and workflow for methionine-rich hydrophobic peptide reconstitution.

Self-Validating Reconstitution Protocol

This methodology is designed as a self-validating system. By incorporating a micro-scale trial and visual turbidity checks, the protocol ensures that if a solvent mismatch occurs, the bulk of your valuable peptide remains unharmed.

Phase 1: Environmental Control & Preparation

Causality: Ambient oxygen dissolved in water will slowly oxidize methionine over time. Furthermore, opening a cold vial introduces condensation, which accelerates hydrolysis[1].

  • Degas Buffers: Purge your target aqueous buffer (e.g., PBS, sterile water) by sparging it with inert Argon or Nitrogen gas for 15–30 minutes under reduced pressure[6].

  • Equilibration: Remove the lyophilized H-D-Met-Met-Met-OH vial from the freezer and place it in a desiccator. Allow it to fully equilibrate to room temperature before breaking the seal[1].

Phase 2: Micro-Scale Solubilization Test

Causality: Committing the entire peptide batch to an untested solvent risks irreversible aggregation. Always validate solubility on a micro-aliquot first[4]. 3. Aliquot: Aseptically transfer approximately 1 mg of the peptide to a sterile microcentrifuge tube. 4. Primary Solubilization: Add 30–50 µL of anhydrous, amine-free Dimethylformamide (DMF) or Acetonitrile (ACN)[5]. 5. Agitation: Vortex gently or sonicate for 30 seconds. The solution must become completely transparent. If particulates remain, add an additional 10 µL of DMF until clear.

Phase 3: Macro-Scale Reconstitution & Validation

Causality: Rapid addition of aqueous buffer to an organic peptide solution can cause "hydrophobic shock," forcing the peptide to crash out of solution. 6. Scale-Up: Once the micro-trial is successful, apply the proportional volume of DMF/ACN to the main peptide vial to achieve initial solubilization. 7. Aqueous Dilution: Slowly add the degassed aqueous buffer dropwise while maintaining constant, gentle vortexing until your target stock concentration is reached.

  • Note for Cell Assays: Ensure the final concentration of DMF does not exceed the cytotoxicity threshold of your specific cell line (typically <0.5% v/v).
  • System Validation (Turbidity Check): Hold the vial against a dark background. If opalescence or turbidity is observed, the solubility limit has been exceeded. If the solution remains crystal clear, the reconstitution is validated.
  • Storage: Immediately aliquot the reconstituted stock into single-use vials. Blanket the headspace of each vial with Argon gas, seal tightly, and flash-freeze at -20°C to -80°C to prevent long-term oxidative degradation[1].

References

Sources

Method

Application Note: A Detailed Protocol for the Solid-Phase Peptide Synthesis of H-D-Met-Met-Met-OH

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of the tripeptide H-D-Met-Met-Met-OH using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Peptides incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of the tripeptide H-D-Met-Met-Met-OH using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Peptides incorporating D-amino acids and multiple methionine residues present unique synthetic challenges, primarily the susceptibility of the methionine thioether to oxidation. This guide offers an in-depth explanation of the chemical principles, a step-by-step experimental protocol, and field-proven insights to mitigate common side reactions. We detail the strategic selection of resin, coupling reagents, and a specialized cleavage cocktail designed to preserve the integrity of the methionine side chains. The protocol is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing high-purity methionine-rich peptides.

Introduction: The Synthetic Challenge of Methionine-Rich Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of amino acids on an insoluble polymer support.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely favored due to its use of a milder base for Nα-deprotection compared to the harsh acid conditions of Boc-SPPS.[1]

The target peptide, H-D-Met-Met-Met-OH, contains two key features that require specific strategic considerations:

  • A D-Amino Acid: The incorporation of D-methionine at the N-terminus is significant. Peptides containing D-amino acids are often more resistant to proteolytic degradation by endogenous proteases, which typically recognize L-amino acid substrates.[2] This increased stability can enhance the therapeutic potential and in-vivo half-life of peptide-based drugs.[2][3]

  • Multiple Methionine Residues: Methionine's thioether side chain is a nucleophilic center highly susceptible to oxidation, particularly under the strongly acidic conditions required for final cleavage from the resin.[4][5] This oxidation, which converts methionine to methionine sulfoxide (Met(O)), results in a mass increase of +16 Da and can alter the peptide's biological activity and structural properties.[6]

Unlike many other amino acids with reactive side chains, methionine is typically incorporated without side-chain protection because its thioether is stable during the basic deprotection and neutral coupling steps of the Fmoc-SPPS cycle.[4][7] The primary challenge, therefore, is to prevent oxidation during the final global deprotection and cleavage step. This protocol addresses this challenge through the use of a carefully formulated cleavage cocktail containing a suite of scavengers.

Synthesis Strategy and Workflow

The synthesis of H-D-Met-Met-Met-OH will be performed manually following the general workflow depicted below. The strategy employs a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide under mildly acidic conditions, preserving the C-terminal carboxylic acid. The elongation of the peptide chain proceeds from the C-terminus to the N-terminus.

SPPS_Workflow Resin 1. Resin Swelling (2-CTC Resin in DMF) Load 2. First AA Loading (Fmoc-Met-OH + DIPEA) Resin->Load Cap 3. Capping (MeOH/DIPEA in DCM) Load->Cap Deprot1 4. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprot1 Wash1 Wash (DMF/DCM) Deprot1->Wash1 Couple1 5. Coupling Cycle 2 (Fmoc-Met-OH + HBTU/DIPEA) Wash1->Couple1 Wash2 Wash (DMF/DCM) Couple1->Wash2 Deprot2 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprot2 Wash3 Wash (DMF/DCM) Deprot2->Wash3 Couple2 7. Coupling Cycle 3 (Fmoc-D-Met-OH + HBTU/DIPEA) Wash3->Couple2 Wash4 Wash (DMF/DCM) Couple2->Wash4 Deprot3 8. Final Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprot3 Wash5 Wash (DMF/DCM) Deprot3->Wash5 Cleave 9. Cleavage & Deprotection (Reagent H Cocktail) Wash5->Cleave Precipitate 10. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 11. Purification & Analysis (RP-HPLC, MS) Precipitate->Purify

Caption: SPPS workflow for H-D-Met-Met-Met-OH.

Materials, Reagents, and Instrumentation

Resins and Amino Acids
  • 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g loading

  • Fmoc-L-Met-OH

  • Fmoc-D-Met-OH

Solvents and Reagents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH), ACS grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH₄I)

  • DI Water

  • Diethyl ether, anhydrous, cold (4°C)

  • Acetonitrile (ACN), HPLC grade

Instrumentation
  • Manual solid-phase peptide synthesis vessel with a fritted filter

  • Shaker or agitator

  • Analytical and preparative RP-HPLC systems

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place 84 mg of 2-CTC resin (0.1 mmol) in the synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[8] Drain the DMF.

  • Amino Acid Attachment: Dissolve Fmoc-Met-OH (74 mg, 0.2 mmol, 2 equiv.) in 1.5 mL of DCM. Add DIPEA (70 µL, 0.4 mmol, 4 equiv.). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To quench any unreacted trityl chloride sites, add 200 µL of methanol and agitate for an additional 30 minutes.[9]

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

Step 2: Iterative Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for the remaining two amino acids.

Table 1: Reagents for a Single Coupling Cycle (0.1 mmol scale)

Reagent Purpose Equivalents Amount
20% Piperidine/DMF Fmoc Deprotection - 2 mL
Fmoc-AA-OH Building Block 3 111 mg
HBTU Coupling Reagent 2.9 110 mg
DIPEA Base 6 105 µL

| DMF | Solvent | - | ~1.5 mL |

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 15 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.

  • Kaiser Test (Optional but Recommended): Take a few beads of resin and perform a Kaiser test to confirm the presence of a free primary amine. A deep blue color indicates a successful deprotection.[10]

  • Amino Acid Activation: In a separate vial, dissolve the next amino acid (Fmoc-Met-OH or Fmoc-D-Met-OH, 0.3 mmol, 3 equiv.) and HBTU (0.29 mmol, 2.9 equiv.) in 1.5 mL of DMF. Add DIPEA (0.6 mmol, 6 equiv.) and vortex for 1-2 minutes.[11]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

  • Repeat: Repeat steps 1-7 for the final amino acid (Fmoc-D-Met-OH). After the final coupling and washing, proceed to the final deprotection step.

Step 3: Final Cleavage and Deprotection

This step is the most critical for preventing methionine oxidation. The cleavage cocktail must be prepared fresh and used immediately.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.1.

  • Final Washes: Wash the resin thoroughly with DMF (3 x 2 mL), followed by DCM (5 x 2 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail (Reagent H): In a fume hood, prepare the cleavage cocktail by combining the following components.[12][13][14]

    • Trifluoroacetic acid (TFA): 8.1 g (81%)

    • Phenol: 0.5 g (5%)

    • Thioanisole: 0.5 g (5%)

    • 1,2-Ethanedithiol (EDT): 0.25 g (2.5%)

    • Water: 0.3 g (3%)

    • Dimethylsulfide (DMS): 0.2 g (2%)

    • Ammonium Iodide (NH₄I): 0.15 g (1.5%)

  • Cleavage Reaction: Add 2-3 mL of the freshly prepared Reagent H cocktail to the dried peptide-resin. Agitate gently at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen).

  • Peptide Collection: Filter the solution to separate the resin beads, collecting the TFA filtrate into a 50 mL centrifuge tube. Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.

Step 4: Peptide Precipitation, Purification, and Characterization
  • Precipitation: Add the collected TFA filtrate dropwise into a centrifuge tube containing ~30 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times by resuspending in cold ether and centrifuging to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Purify the peptide using preparative RP-HPLC with a suitable gradient.

  • Characterization: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight (Expected [M+H]⁺ ≈ 410.6 Da).[15][16]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting and Key Considerations

  • Methionine Oxidation: The primary side product will be the peptide containing one or more Met(O) residues, appearing in the mass spectrum as peaks at +16, +32, or +48 Da relative to the target mass. The use of Reagent H is designed to prevent this.[13] If oxidation still occurs, it may indicate old or impure reagents, or exposure to air during cleavage. Some protocols suggest that Met(O) can be reduced back to Met post-synthesis, but prevention is the superior strategy.[17][18]

  • Incomplete Coupling: If a Kaiser test is positive after a coupling step, the reaction is incomplete. The best course of action is to immediately perform a second coupling (recouple) using a fresh solution of activated amino acid before proceeding to the next deprotection step.

  • Safety: Always work in a well-ventilated fume hood, especially when handling TFA, piperidine, and the odorous thiols in the cleavage cocktail. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The successful synthesis of the methionine-rich peptide H-D-Met-Met-Met-OH is readily achievable using a standard Fmoc-SPPS protocol, provided that special attention is paid to the final cleavage and deprotection step. The nucleophilic nature of the methionine side chain necessitates the use of a specialized cleavage cocktail, such as Reagent H, which contains a combination of scavengers and reducing agents to suppress oxidation.[12][13] By following the detailed protocol and considerations outlined in this application note, researchers can reliably produce this and other challenging methionine-containing peptides with high purity and yield.

References

  • J. M. Bland, et al. (2017). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. SpringerLink.
  • Y. Hamashima, et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

  • ASM Journals. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. Available at: [Link]

  • K. Patel, et al. (2023). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. Available at: [Link]

  • AAPPTec. Cleavage Cocktail for Methionine Containing Peptides (Reagent H). AAPPTec. Available at: [Link]

  • A. Isidro-Llobet, et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • H. Huang, D. L. Rabenstein. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Available at: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • C. P. R. Hackl, et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry - A European Journal. Available at: [Link]

  • R. Berlinguette. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • J. S. Nowick, et al. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • P. Setlow, et al. (2002). In Vitro and In Vivo Oxidation of Methionine Residues in Small, Acid-Soluble Spore Proteins from Bacillus Species. Journal of Bacteriology. Available at: [Link]

  • S. Singh, et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

  • Y. An, et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical Sciences. Available at: [Link]

  • AAPPTec. Coupling Reagents. AAPPTec. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Peptide Sciences. (2023). Optimizing Peptide Coupling: Key Techniques. Peptide Sciences. Available at: [Link]

  • Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • G. A. Grant. (2002). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Methods in Molecular Biology. Available at: [Link]

  • A. F. C. Flores, et al. (2020). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. Available at: [Link]

  • F. Albericio, et al. (2012). Amino Acid-Protecting Groups. University of Barcelona. Available at: [Link]

  • BioPharmaSpec. (2022). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • M. G. B. Drew, et al. (2007). One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr. Journal of Peptide Science. Available at: [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • American Peptide Society. Peptide Synthesis for Beginners. American Peptide Society. Available at: [Link]

  • L. Moroder, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • The Board of Trustees of the Leland Stanford Junior University. (2012). Solid Phase Peptide Synthesis: Living Large. Chemtips. Available at: [Link]

  • D. Andreu, et al. (2016). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

Sources

Application

Application Note: Comprehensive Guidelines for Handling Methionine-Rich Peptides

Introduction: The Methionine Vulnerability Methionine (Met) is one of the most problematic amino acids to handle during peptide synthesis, purification, and storage. The thioether side chain of methionine is highly nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Methionine Vulnerability

Methionine (Met) is one of the most problematic amino acids to handle during peptide synthesis, purification, and storage. The thioether side chain of methionine is highly nucleophilic and profoundly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), and trace peroxides often found in pharmaceutical excipients like polysorbates[1].

Oxidation converts native methionine into Methionine Sulfoxide (MetO) , introducing a +16 Da mass shift and significantly increasing the residue's polarity. This structural alteration disrupts peptide folding, alters phase separation behavior, and frequently abolishes biological activity[2]. Under severe oxidative stress, MetO can further oxidize into Methionine Sulfone (MetO2) (+32 Da), an irreversible modification[1].

To maintain scientific integrity and ensure high-yield recovery of bioactive peptides, laboratories must implement stringent, causality-driven protocols that protect the thioether moiety at every stage of the peptide's lifecycle.

MetOxidation Met Native Methionine (Active, Hydrophobic) MetO Methionine Sulfoxide (+16 Da, Polar) Met->MetO ROS, O2, DMSO (pH<3) (Oxidation) MetO->Met NH4I / Me2S / DTT (Reduction) MetO2 Methionine Sulfone (+32 Da, Irreversible) MetO->MetO2 Strong Oxidants (Irreversible)

Figure 1: Mechanistic pathways of methionine oxidation and chemical reduction.

Solid-Phase Peptide Synthesis (SPPS) & Cleavage Dynamics

The first major bottleneck in handling Met-rich peptides occurs during the final global deprotection and cleavage from the solid support.

The Mechanistic Challenge: High concentrations of Trifluoroacetic Acid (TFA) generate highly reactive carbocations (e.g., tBu⁺, Trt⁺) from side-chain protecting groups. If not rapidly quenched, these electrophiles will alkylate the nucleophilic thioether of methionine[3]. Furthermore, trace oxidants present during cleavage can spontaneously form MetO.

The Solution: Standard cleavage cocktails (like Reagent B) are insufficient because they lack sulfur-based scavengers and cannot reverse oxidation[4]. For Met-rich sequences, Reagent H is the gold standard[5]. Reagent H incorporates Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S). In this acidic milieu, NH₄I acts as a potent reducing agent that actively reduces any formed MetO back to native Met, generating iodine and DMSO as byproducts[4][6].

Table 1: Comparison of Cleavage Cocktails for Met-Peptides
CocktailCompositionMechanism & Suitability for Methionine
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / Me₂S / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5)Optimal. NH₄I + Me₂S actively reduces MetO back to native Met during the cleavage reaction[4].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Acceptable. Effectively scavenges carbocations but lacks the active MetO reduction capability of Reagent H[4].
Reagent B TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)Not Recommended. Fails to prevent Met oxidation due to the absence of sulfur-based scavengers[4].

Solubilization and Purification: The DMSO Paradox

A frequent, critical error in peptide laboratories is the use of Dimethyl Sulfoxide (DMSO) to solubilize hydrophobic Met-rich peptides prior to Reversed-Phase HPLC (RP-HPLC).

The Causality of DMSO-Induced Oxidation: The pKa of the sulfide in methionine is approximately -1.8. While DMSO is stable and inert at neutral pH, under acidic conditions (pH < 3)—such as those encountered in RP-HPLC mobile phases containing 0.1% TFA—DMSO acts as a mild, direct oxidizing agent, rapidly converting native Met to MetO[7].

Best Practice: Never dissolve Met-rich peptides in DMSO if they will be exposed to acidic buffers. Instead, utilize degassed Guanidine-HCl, Urea, or a mixture of Acetonitrile/Water for solubilization[2].

Analytical Quality Control (LC-MS)

Because Met oxidation can occur at any stage, continuous analytical monitoring is required. A self-validating workflow must include LC-MS analysis to verify the integrity of the thioether side chain.

Table 2: Analytical Signatures of Methionine Oxidation
ModificationMass Shift (Δ Da)RP-HPLC Retention Time ShiftReversibility
Native Met BaselineBaselineN/A
MetO +15.99 DaElutes earlier (significantly more polar)[8]Reversible (via DTT, NH₄I)
MetO2 +31.99 DaElutes earliestIrreversible

Lyophilization and Long-Term Storage

Even in a lyophilized powder state, atmospheric oxygen drives the chemical and photochemical oxidation of methionine[9]. Lyophilized peptides possess a high surface area, allowing continuous O₂ diffusion.

To prevent this, the vial headspace must be purged with an inert gas (Nitrogen or Argon) to displace oxygen, creating a thermodynamic environment where oxidation cannot proceed[9]. Furthermore, peptides should be stored in amber vials to prevent light-induced singlet oxygen generation, which accelerates degradation[9].

Workflow Synth 1. Solid Phase Synthesis (Standard Fmoc/tBu Chemistry) Cleave 2. Cleavage via Reagent H (Active MetO Reduction via NH4I/Me2S) Synth->Cleave Purify 3. RP-HPLC Purification (Strictly NO DMSO; Degassed Solvents) Cleave->Purify Lyoph 4. Lyophilization & Aliquoting (Amber Vials to block UV) Purify->Lyoph Store 5. Inert Gas Storage (Argon/N2 Blanket, -80°C) Lyoph->Store

Figure 2: Optimized laboratory workflow for handling methionine-rich peptides.

Experimental Protocols

Protocol A: Global Deprotection and Cleavage with Reagent H

This protocol ensures simultaneous carbocation scavenging and MetO reduction.

  • Preparation: In a well-ventilated fume hood, prepare Reagent H fresh: 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% H₂O, 2% Dimethyl Sulfide (Me₂S), and 1.5% Ammonium Iodide (NH₄I) (w/w)[4].

  • Resin Swelling: Wash the synthesized peptide-resin with Dichloromethane (DCM) to ensure optimal swelling.

  • Cleavage: Suspend the resin in Reagent H (approx. 30 mL per gram of resin)[4].

  • Incubation: Stir the mixture for exactly 3 hours at room temperature under an inert gas blanket (Nitrogen/Argon)[4]. Note: Prolonged exposure can lead to iodine-mediated side reactions.

  • Precipitation: Filter the resin and collect the filtrate. Add cold methyl tert-butyl ether (MTBE) (10x volume) to precipitate the crude peptide.

  • Validation (QC): Centrifuge, wash the pellet with MTBE, dry under nitrogen, and immediately analyze via LC-MS to confirm the absence of a +16 Da adduct[10].

Protocol B: Reconstitution and Inert Storage

This protocol prevents oxidative degradation during long-term storage.

  • Lyophilization: Following RP-HPLC purification (using degassed mobile phases), lyophilize the peptide into a dry powder.

  • Aliquoting: Divide the peptide into single-use aliquots using amber-colored glass or low-bind opaque plastic vials to prevent photochemical oxidation[9].

  • Inert Blanketing: Using a benchtop gas manifold, gently purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the peptide)[9].

  • Sealing & Storage: Seal the vials immediately with PTFE-lined caps. Store at -20°C for short-term (<3 months) or -80°C for long-term storage. Strictly avoid repeated freeze-thaw cycles[10].

References

1.10 2. 3 3. 6 4.8 5. 9 6.7 7.5 8.4 9.2 10. 1

Sources

Method

Application Note: Preparation and Handling of H-D-Met-Met-Met-OH Stock Solutions for Cell Culture Assays

Introduction & Mechanistic Context H-D-Met-Met-Met-OH (D-Met-L-Met-L-Met) is a synthetic, stereospecific tripeptide widely utilized in transport kinetics and cellular uptake assays. It serves as a highly specific substra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

H-D-Met-Met-Met-OH (D-Met-L-Met-L-Met) is a synthetic, stereospecific tripeptide widely utilized in transport kinetics and cellular uptake assays. It serves as a highly specific substrate for studying the proton-coupled oligopeptide transporter 1 (PEPT1)[1], which regulates the intestinal absorption of bioactive peptides and peptidomimetic drugs.

Preparing stock solutions of this peptide for in vitro cell culture presents two distinct biochemical challenges:

  • Solubility: As a neutral peptide (net charge of 0 at physiological pH), it lacks the polar charged residues that facilitate rapid aqueous solubilization[2].

  • Oxidation Susceptibility: The presence of three methionine residues makes the peptide exceptionally vulnerable to oxidative degradation. The thioether side chains readily oxidize to methionine sulfoxide (and irreversibly to methionine sulfone) in the presence of reactive oxygen species or improper solvents[2][3].

This application note provides a self-validating, expert-level protocol for reconstituting H-D-Met-Met-Met-OH, ensuring maximum bioactivity and experimental reproducibility.

Physicochemical Profiling & Solvent Strategy

Before attempting reconstitution, it is critical to analyze the peptide's physicochemical properties to dictate the solvent strategy[4].

Table 1: Physicochemical Properties & Reconstitution Parameters
ParameterValueImpact on Protocol Strategy
Sequence H-D-Met-Met-Met-OHD-isoform resists rapid enzymatic cleavage in culture.
Molecular Weight ~439.6 g/mol Required for precise molarity calculations (1 mM = 0.44 mg/mL).
Net Charge (pH 7.4) 0 (Neutral)Poor aqueous solubility; requires a mild co-solvent[2].
Oxidation Risk High (3x Thioethers)Mandates degassed solvents; DMSO is strictly prohibited [3].
Target Concentration 1 - 5 mg/mL (Stock)Keep concentrated to minimize solvent toxicity in downstream assays.
Storage Temperature -80°C (Aliquoted)Prevents hydrolysis and repeated freeze-thaw structural damage[5].
The "DMSO-Free" Solubilization Rationale

Standard peptide reconstitution often relies on Dimethyl Sulfoxide (DMSO) to dissolve hydrophobic or neutral peptides. However, DMSO must never be used for H-D-Met-Met-Met-OH [2][3]. DMSO acts as a mild oxidant and will rapidly convert the methionine thioether groups into sulfoxides, destroying the peptide's structural integrity and binding affinity for PEPT1. Instead, the optimal strategy employs a small volume of degassed dilute acetic acid (10-25%) to disrupt intermolecular hydrogen bonding, followed by dilution in a physiological buffer[2].

Experimental Protocol: Step-by-Step Reconstitution

Phase 1: Preparation and Degassing
  • Solvent Degassing: Prepare sterile HPLC-grade water, 10-25% Acetic Acid, and PBS (pH 7.4). Degas all aqueous solvents by sparging with an inert gas (Nitrogen or Argon) for 15 minutes or sonicating under vacuum.

    • Causality: Removes dissolved oxygen that actively drives thioether oxidation during long-term storage.

  • Temperature Equilibration: Remove the lyophilized H-D-Met-Met-Met-OH vial from cold storage. Place it in a desiccator at room temperature for 30 minutes[6].

    • Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, skewing concentration calculations and accelerating hydrolysis[5][7].

  • Centrifugation: Spin the sealed vial at 10,000 × g for 1 minute[2].

    • Causality: Pellets any loose peptide powder that may have adhered to the cap during transit, ensuring 100% mass recovery.

Phase 2: Solubilization
  • Initial Solubilization: Add a minimal volume (e.g., 50-100 µL per mg of peptide) of degassed 10-25% Acetic Acid directly to the peptide[2].

    • Causality: The mild acid protonates the peptide backbone just enough to disrupt aggregation without relying on oxidative organic solvents.

  • Agitation: Gently swirl or tap the vial. If particulates remain, place the vial in a sonication bath for 1-3 minutes[2][8].

    • Causality: Sonication provides mechanical energy to break apart peptide aggregates without the denaturing effects of excessive heat or the shearing forces of vortexing.

Phase 3: Dilution and Storage
  • Dilution to Stock Concentration: Slowly add degassed buffer (e.g., PBS or cell culture media) dropwise while swirling, until the desired stock concentration (e.g., 1-5 mg/mL) is reached.

    • Causality: Dropwise addition prevents localized precipitation ("crashing out") of the peptide at the solvent interface.

  • Sterile Filtration: Pass the solution through a 0.22 µm low-protein-binding filter (e.g., PVDF or PES).

    • Causality: Ensures the stock is sterile for sensitive cell culture applications without losing peptide mass to filter adsorption.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 50-100 µL) in sterile, low-bind microcentrifuge tubes. Blanket the headspace with Argon gas if available, flash-freeze in liquid nitrogen, and store at -80°C[5][9].

    • Causality: Minimizes freeze-thaw cycles and oxygen exposure, preserving the structural integrity of the methionine residues.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of the prepared stock, the protocol must be validated before introducing the peptide to cells:

  • Visual Clarity Check: The final solution must be completely transparent. Turbidity or micro-particulates indicate incomplete solubilization, which will lead to inaccurate dosing in cell assays.

  • Analytical Validation (LC-MS): Run a 1 µL aliquot on RP-HPLC coupled with Mass Spectrometry. The expected mass for H-D-Met-Met-Met-OH is [M+H]+ ≈ 440.6 Da . A mass shift of +16 Da or +32 Da definitively indicates sulfoxide or sulfone formation, signaling that the stock has been compromised by oxidation and should be discarded.

Workflow and Mechanistic Visualizations

Workflow N1 1. Equilibrate Lyophilizate (Desiccator, 30 min at RT) N2 2. Centrifuge Vial (10,000 x g, 1 min) N1->N2 N3 3. Add Degassed Solvent (10-25% Acetic Acid) N2->N3 N4 4. Solubilize (Gentle Agitation / Sonication) N3->N4 N5 5. Dilute to Working Conc. (Degassed PBS/Media) N4->N5 N6 6. Sterile Filter & Aliquot (Argon Blanket, Store at -80°C) N5->N6

Figure 1: Step-by-step reconstitution workflow for H-D-Met-Met-Met-OH stock solutions.

Mechanism cluster_0 Oxidation Risk (Avoid) cluster_1 Cellular Uptake (Target) DMSO DMSO / O2 (Oxidizing Agents) Met H-D-Met-Met-Met-OH (Active Thioethers) DMSO->Met Oxidative Stress MetOx Methionine Sulfoxide (Inactive/Degraded) PEPT1 PEPT1 Transporter (Apical Membrane) Intracellular Intracellular Delivery (Bioactive Peptide) PEPT1->Intracellular Proton-Coupled Transport Met->MetOx Degradation Met->PEPT1 Substrate Binding

Figure 2: Mechanistic pathways of H-D-Met-Met-Met-OH oxidation risk and PEPT1-mediated cell uptake.

References

  • 2. 3. 4.

Sources

Application

Application Notes and Protocols for the Synthesis of H-D-Met-Met-Met-OH: Strategies for Preventing Methionine Oxidation

Introduction: The Challenge of Methionine Oxidation in Peptide Synthesis Methionine, with its thioether side chain, is a crucial amino acid in many biologically active peptides. However, this sulfur-containing residue is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Methionine Oxidation in Peptide Synthesis

Methionine, with its thioether side chain, is a crucial amino acid in many biologically active peptides. However, this sulfur-containing residue is highly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)), which corresponds to a mass increase of 16 Da.[1] This modification can alter the peptide's conformation, biological activity, and therapeutic efficacy. During Fmoc-based solid-phase peptide synthesis (SPPS), the methionine side chain is typically left unprotected due to its relative stability during the coupling and deprotection cycles.[1][2] The primary risk of oxidation occurs during the final cleavage from the resin and global deprotection, which is conducted in a strong acidic environment, typically with trifluoroacetic acid (TFA).[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to prevent and mitigate methionine oxidation during the synthesis of the model tripeptide, H-D-Met-Met-Met-OH. We will delve into the mechanistic basis of oxidation and provide detailed, field-proven protocols to ensure the synthesis of a high-purity final product.

The Mechanism of Methionine Oxidation

The thioether in the methionine side chain is a nucleophilic site prone to attack by various reactive oxygen species (ROS).[1] During the acidic conditions of TFA cleavage, the presence of atmospheric oxygen, peroxide contaminants in solvents (particularly diethyl ether used for precipitation), and cationic species can promote the formation of these oxidizing agents.

cluster_0 Initiation cluster_1 Oxidation Reaction Atmospheric O2 Atmospheric O2 ROS Reactive Oxygen Species (ROS) Atmospheric O2->ROS Acid (TFA) Acid (TFA) Acid (TFA)->ROS Cationic Species Cationic Species Cationic Species->ROS Peroxides Peroxides Peroxides->ROS Met Methionine Thioether (R-S-CH3) ROS->Met Met_O Methionine Sulfoxide (R-SO-CH3) Met->Met_O ROS

Caption: Mechanism of Methionine Oxidation.

Preventative Strategies During Peptide Synthesis and Cleavage

The most effective approach to obtaining a pure methionine-containing peptide is to prevent oxidation from occurring in the first place. This can be achieved through a combination of careful experimental technique and the use of specialized reagents.

Inert Atmosphere and Degassed Solvents

A simple yet crucial step is to minimize the peptide's exposure to atmospheric oxygen, especially during the cleavage step.

  • Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.[2]

  • Degassed Solvents: All solvents, particularly the TFA and the diethyl ether used for precipitation, should be thoroughly degassed to remove dissolved oxygen. Using peroxide-free ether is also highly recommended.

Scavenger-Containing Cleavage Cocktails

The inclusion of "scavengers" in the cleavage cocktail is the most critical factor in preventing methionine oxidation.[3][5] These reagents act by quenching cationic species and/or reducing any sulfoxide that may form.

Scavenger/AdditiveFunctionTypical ConcentrationReference
Dimethyl Sulfide (DMS) Reduces Met(O) back to Met.2-5%[3]
Ethyl Methyl Sulfide (EMS) Suppresses acid-catalyzed oxidation.2-5%
Thioanisole Scavenges cations and accelerates deprotection of Arg(Pbf).5%
1,2-Ethanedithiol (EDT) A potent scavenger for t-butyl cations and helps prevent Trp oxidation.2.5%[6]
Triisopropylsilane (TIS) A mild reducing agent and cation scavenger.2.5%[3]
Ammonium Iodide (NH₄I) Reduces Met(O) to Met.1.5%[3][7]
Triphenylphosphine (PPh₃) Eradicates oxidation when used with TMSCl.1 mg/mL[3]
Trimethylsilyl Chloride (TMSCl) Key for minimizing and even eradicating oxidation.5%[3]

Table 1: Common Scavengers for Preventing Methionine Oxidation.

A highly effective cleavage cocktail for methionine-containing peptides is Reagent K (TFA/phenol/water/thioanisole/EDT), or variations thereof.[2][8] Recent studies have also highlighted the efficacy of cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) for completely eradicating methionine oxidation.[3][4]

Protocol 1: Solid-Phase Synthesis of H-D-Met-Met-Met-OH

This protocol outlines the manual synthesis of the target tripeptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide Resin

  • Fmoc-D-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Cleavage Cocktail (see Protocol 2)

  • Cold Diethyl Ether

cluster_0 Resin Preparation cluster_1 Synthesis Cycle (Repeat 3x) cluster_2 Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-D-Met-OH (DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Wash Wash (DCM) & Dry Wash2->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Lyophilization Lyophilize Precipitation->Lyophilization Final_Product H-D-Met-Met-Met-OH Lyophilization->Final_Product

Caption: SPPS Workflow for H-D-Met-Met-Met-OH.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-D-Met-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Subsequent Couplings: Repeat step 2 for the second and third D-methionine residues.

  • Final Fmoc Deprotection: After the final coupling, perform Fmoc deprotection as described in step 2a.

  • Final Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection with an Optimized Cocktail

This protocol describes the final cleavage step, which is critical for preventing oxidation.

Materials:

  • Dried Peptide-Resin from Protocol 1

  • Optimized Cleavage Cocktail: TFA/TIS/H₂O/DMS (90:5:2.5:2.5 v/v/v/v)

  • Cold, Degassed Diethyl Ether

  • Centrifuge

Procedure:

  • Preparation: Prepare the cleavage cocktail fresh. It is recommended to degas the TFA and water prior to mixing.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold, degassed diethyl ether (approximately 10 times the volume of the filtrate).[2] A white precipitate should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

    • Dry the crude peptide under vacuum.

Alternative Strategy: Synthesis with Methionine Sulfoxide

An alternative approach involves using Fmoc-Met(O)-OH as the building block during synthesis.[9] This strategy offers two main advantages:

  • Improved Solubility: The polar sulfoxide group can disrupt aggregation of hydrophobic or aggregation-prone peptides during synthesis and purification.[9]

  • Oxidation Prevention: The methionine is already in a protected, oxidized state, preventing further uncontrolled oxidation during cleavage.

The peptide is synthesized and purified as the sulfoxide-containing analogue. A final reduction step is then performed in solution to yield the native peptide.

Protocol 3: Post-Purification Reduction of Met(O) Peptides

This protocol is for the reduction of the purified Met(O)-containing peptide back to the native methionine form.

Materials:

  • Purified H-D-Met(O)-Met(O)-Met(O)-OH

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Aqueous Acetic Acid or a suitable buffer

Procedure:

  • Dissolve the purified peptide in an appropriate aqueous buffer.

  • Add an excess of ammonium iodide and dimethyl sulfide.[1][3]

  • Stir the reaction at room temperature and monitor by HPLC and Mass Spectrometry until the reduction is complete.

  • Purify the final peptide by reverse-phase HPLC to remove the reagents.

Analytical Characterization

The primary method for detecting methionine oxidation is Mass Spectrometry . The oxidized peptide will exhibit a mass increase of +16 Da for each oxidized methionine residue. For H-D-Met-Met-Met-OH, the following species may be observed:

SpeciesMass Change
Desired Peptide+0 Da
Single Oxidation+16 Da
Double Oxidation+32 Da
Triple Oxidation+48 Da

Table 2: Expected Mass Changes due to Oxidation.

Reverse-Phase HPLC (RP-HPLC) can also be used to separate the oxidized species from the desired peptide. The increased polarity of methionine sulfoxide typically results in a shorter retention time compared to the native peptide.

Conclusion

The synthesis of methionine-containing peptides like H-D-Met-Met-Met-OH requires careful consideration to prevent the formation of oxidative byproducts. The most robust strategy is the proactive use of optimized cleavage cocktails containing a synergistic blend of scavengers and reducing agents, combined with meticulous experimental technique under an inert atmosphere. For particularly challenging sequences, the use of Fmoc-Met(O)-OH as a building block followed by a post-purification reduction step presents a viable and effective alternative. By implementing the protocols and strategies outlined in this application note, researchers can significantly improve the purity and yield of their target methionine-containing peptides.

References

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Fields, G.B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15427–15435. [Link]

  • Norris, K., et al. (1971). Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis. Acta Chemica Scandinavica, 25, 1971-1976.
  • Reid, G. E., & McLuckey, S. A. (2002). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 13(5), 513-523.
  • Ghaemmaghami, S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. [Link]

  • Li, Y., et al. (2015). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 87(4), 2189-2196.
  • Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15427-15435. [Link]

  • U.S. Pharmacopeia. <1052> Biotechnology-Derived Articles—Amino Acid Analysis. [Link]

  • Löffler, P. M. G., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryBioChem, 23(23), e202200479. [Link]

  • Liu, X., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(1), 324-334.
  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical Research, 12(3), 348-355. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15427-15435. [Link]

  • Nicolás, E., et al. (2002). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Tetrahedron Letters, 43(48), 8631-8634.
  • Valero, M., et al. (2019). Oxidation increases the strength of the methionine-aromatic interaction. Nature Communications, 10(1), 1-12. [Link]

  • Baravelli, V., et al. (2018). Methionine sulfoxide-and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Journal of Peptide Science, 24(1), e3048.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Google Patents. (2018). EP3266792B1 - Peptide synthesis method.
  • GenScript. Overview of Custom Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: H-D-Met-Met-Met-OH Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometry analysis of H-D-Met-Met-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of H-D-Met-Met-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data. As Senior Application Scientists, we have structured this guide to provide not just steps, but the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding background noise in peptide mass spectrometry.

Q1: What are the most common sources of background noise in my LC-MS analysis of H-D-Met-Met-Met-OH?

Background noise in peptide analysis can be broadly categorized into chemical and random noise.[1][2] Chemical noise is the most frequent culprit and arises from unintended, ionizable compounds entering the mass spectrometer.[3] Key sources include:

  • Contaminated Solvents and Additives: Using solvents that are not LC-MS grade can introduce a host of impurities that elevate the baseline.[4][5]

  • Leaching from Consumables: Plasticizers (like phthalates) and polymers (like polyethylene glycols or PEGs) can leach from tubes, pipette tips, and well plates.[3] Autoclaving plastics can exacerbate this issue.[6]

  • Detergents and Salts: Residues from improperly cleaned glassware or carried over from sample preparation buffers are often incompatible with mass spectrometry and can suppress your analyte's signal or create adducts.[7][8]

  • System Carryover: Residual analyte or matrix from previous injections can build up in the system and elute in subsequent runs.[9]

  • Environmental Contaminants: Compounds from the laboratory air, such as siloxanes from pump oil or personal care products, can be drawn into the ion source.[3]

Q2: My baseline is consistently high and noisy. What is the very first thing I should check?

The first and most straightforward step is to investigate your mobile phase.[3] A contaminated or improperly prepared mobile phase is a frequent cause of a consistently high baseline.[10] Prepare a fresh batch using high-purity, LC-MS grade solvents and additives, preferably from a newly opened bottle.[3][4] If the problem is resolved, your previous mobile phase was the source of contamination.

Q3: How can I determine if the source of contamination is my LC system or the mass spectrometer itself?

A simple diagnostic test can isolate the origin of the contamination. Divert the flow from your LC column directly to waste, so that no flow enters the mass spectrometer. If the background noise level in the MS drops significantly, the contamination is originating from your LC system (solvents, tubing, autosampler, or column).[3] If the high background noise persists even with no flow from the LC, the issue is likely within the MS ion source, which may require cleaning.[3][11]

Q4: I see a series of peaks separated by 44 Da. What are they?

This pattern is a classic signature of polyethylene glycols (PEGs).[3] PEGs are common contaminants found in detergents (like Triton-X and NP-40) and can also leach from certain plastics.[8][12] Their presence can severely interfere with the detection of your target peptide. It is highly recommended to avoid these detergents in any buffers used for MS sample preparation.[12]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer guides for resolving specific and complex background noise issues encountered during the analysis of H-D-Met-Met-Met-OH.

Problem 1: My analysis shows a consistently high and noisy baseline, obscuring the peptide peak.

Q: I'm running a gradient analysis for H-D-Met-Met-Met-OH, but the baseline is elevated and noisy throughout the entire run, making it difficult to achieve good sensitivity. What are the likely causes and how can I fix this?

A: This common problem points to widespread chemical contamination. The goal is to systematically identify and eliminate the source.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for diagnosing the source of high background noise.

G start High Background Noise Detected check_mobile_phase Prepare Fresh LC-MS Grade Mobile Phase start->check_mobile_phase test_lc_ms Divert LC Flow to Waste check_mobile_phase->test_lc_ms If noise persists noise_drops Noise Drops Significantly? test_lc_ms->noise_drops lc_issue Contamination is in LC System noise_drops->lc_issue Yes ms_issue Contamination is in MS Source noise_drops->ms_issue No flush_system Perform Full System Flush lc_issue->flush_system clean_source Clean MS Source (Follow Mfr. Protocol) ms_issue->clean_source check_column Bypass Column flush_system->check_column column_issue Noise Disappears? (Problem is Column) check_column->column_issue Yes system_contam Noise Persists (Problem is System Contamination) check_column->system_contam No

Caption: Troubleshooting Decision Tree for High Background Noise.

Step-by-Step Methodologies
  • Isolate the Contamination Source: First, perform the diagnostic test described in FAQ #3 to determine if the noise originates from the LC or the MS system.[3] This will dictate your next steps.

  • If Contamination is from the LC System:

    • Verify Solvent and Additive Quality: Ensure all solvents (Water, Acetonitrile, Methanol) and additives (Formic Acid, Ammonium Acetate) are of the highest purity (LC-MS grade).[4][5] Contaminants introduced during manufacturing or from improper storage can significantly raise the background.[5]

    • Perform a System Flush: Contaminants can adhere to the internal surfaces of your LC system. A thorough flush is necessary.

      Experimental Protocol: LC System Decontamination Flush

      • Prepare Flushing Solvent: Create a solution of 25% LC-MS grade water, 25% acetonitrile, 25% methanol, and 25% isopropanol. Add 0.1% formic acid to this mixture.[3]

      • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

      • High Flow Wash: Run the pump at a high flow rate (e.g., 2-4 mL/min for a standard HPLC system) for at least 30-60 minutes with the column bypassed (flow directed to waste).

      • Equilibrate: Re-introduce your analytical mobile phase and allow the system to fully equilibrate until the baseline is stable.

    • Check the Column: If the noise returns after flushing, contaminants may have built up on your analytical column.[3][9] First, try washing the column according to the manufacturer's instructions. If this fails, replace it with a new column to see if the noise is eliminated.

  • If Contamination is from the MS Source:

    • Source Cleaning: The ion source is susceptible to contamination buildup from non-volatile salts and other sample matrix components.[3] This requires cleaning key components like the sampling cone, orifice, and capillary.[11] Always follow the specific cleaning and maintenance protocols provided by your instrument manufacturer.

Problem 2: The signal for H-D-Met-Met-Met-OH is present, but the Signal-to-Noise (S/N) ratio is too low.

Q: I can see the peak for my peptide, but its intensity is weak relative to the baseline noise, leading to poor quantitation and reproducibility. How can I improve the S/N ratio?

A: A low S/N ratio can be caused by inefficient ionization of your peptide or suppression of its signal by co-eluting matrix components.[12][13] The solution involves a combination of optimizing sample preparation and instrument parameters.

Key Optimization Areas
Parameter CategorySpecific ParameterRationale for Optimization
Sample Preparation Solid Phase Extraction (SPE)Removes salts, detergents, and other matrix components that cause ion suppression and compete with the analyte for ionization.[6][7][13]
Low-Binding ConsumablesPeptides can adsorb to standard plastic surfaces. Using low-binding tubes and pipette tips minimizes sample loss.[6]
Ion Source Parameters Cone/Capillary VoltageOptimizes the electrical field for efficient droplet formation and ion generation at the ESI tip.[14]
Gas Flows (Nebulizer, Cone)Aids in desolvation of droplets. Optimizing cone gas, in particular, can reduce interfering solvent clusters and improve S/N for smaller analytes.[4]
Source TemperatureControls the rate of solvent evaporation. Must be optimized to ensure efficient desolvation without causing thermal degradation of the peptide.
Mobile Phase pH and AdditivesUsing an acidic modifier like 0.1% formic acid promotes protonation of the peptide's basic sites (e.g., the N-terminus), enhancing signal in positive ion mode ESI.
Experimental Protocol: General Workflow for Sample Cleanup and MS Optimization

The diagram below illustrates a workflow focused on improving the S/N ratio.

G cluster_prep Sample Preparation cluster_ms MS Optimization start Crude Peptide Sample spe Solid Phase Extraction (SPE) start->spe elute Elute Purified Peptide spe->elute drydown Dry Down & Reconstitute in Initial Mobile Phase elute->drydown inject Inject Purified Sample drydown->inject tune_volt Optimize Cone/Capillary Voltage inject->tune_volt tune_gas Optimize Nebulizer & Cone Gas Flow tune_volt->tune_gas tune_temp Optimize Source Temperature tune_gas->tune_temp acquire Acquire High S/N Data tune_temp->acquire

Caption: Workflow for Improving Peptide Signal-to-Noise Ratio.

  • Improve Sample Preparation: Matrix effects are a primary cause of low signal.[15] Implementing a sample cleanup step is critical.

    • Solid Phase Extraction (SPE): This is a powerful technique for removing interfering components.[6] A general protocol involves conditioning the SPE cartridge, loading the sample, washing away contaminants, and then eluting the purified peptide. The specific sorbent and solvents must be optimized for H-D-Met-Met-Met-OH.

  • Optimize Ion Source Parameters: The settings for the ion source are critical for efficient ionization and transfer of ions into the mass spectrometer.[16]

    • Systematic Adjustment: Using a solution of your peptide, systematically adjust key parameters like cone voltage and gas flows to find the settings that maximize the signal intensity for H-D-Met-Met-Met-OH.[4]

    • Cone Gas Flow: For low-mass analytes, increasing the cone gas flow can be particularly effective at reducing chemical noise from solvent clusters, thereby improving the S/N ratio.[4]

  • Evaluate Mobile Phase: The choice of acid modifier can influence ionization efficiency. While 0.1% formic acid is standard, for some peptides, acetic acid may provide a better signal. Trifluoroacetic acid (TFA) is excellent for chromatography but can cause significant ion suppression in ESI-MS and should generally be avoided if possible, or used at very low concentrations (e.g., <0.05%).[17]

References

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Lab Manager. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience? Retrieved from [Link]

  • PMC. (n.d.). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). Retrieved from [Link]

  • ACS Publications. (2000, January 8). Tuning of an Electrospray Ionization Source for Maximum Peptide-Ion Transmission into a Mass Spectrometer. Retrieved from [Link]

  • Chromatography Online. (2018, July 15). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

  • Blog. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • ACS Publications. (2022, August 30). Tuning Electrospray Ionization with Low-Frequency Sound. Retrieved from [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment? Retrieved from [Link]

  • Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ. Retrieved from [Link]

  • Wiley Online Library. (2011, April 15). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Retrieved from [Link]

  • PMC. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Retrieved from [Link]

  • Mass Spectrometry - UMass Chan Medical School. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Tuning Electrospray Ionization with Low-Frequency Sound | Request PDF. Retrieved from [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015, April 20). Noise and Baseline Filtration in Mass Spectrometry. Retrieved from [Link]

  • PMC. (2013, November 5). Filtering of MS/MS data for peptide identification. Retrieved from [Link]

  • BioMed Central. (2011, May 27). A dynamic noise level algorithm for spectral screening of peptide MS/MS spectra. Retrieved from [Link]

  • ACS Publications. (2025, November 24). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Retrieved from [Link]

  • Chromatography Forum. (2010, August 24). high background noise at high organic? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Drift in D-Met-Met-Met-OH Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with the synthetic tripeptide D-Met-Met-Met-OH...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with the synthetic tripeptide D-Met-Met-Met-OH .

Analyzing highly hydrophobic, non-aromatic peptides requires a nuanced understanding of mobile phase chemistry, detector physics, and pump mechanics. Below, we dissect the root causes of baseline instability and provide field-proven, self-validating protocols to achieve reproducible, publication-quality chromatograms.

Part 1: The Mechanistic Root Cause of Baseline Drift

D-Met-Met-Met-OH consists of three D-methionine residues. Because methionine features a hydrophobic thioether side chain but lacks aromatic rings (unlike Tryptophan, Tyrosine, or Phenylalanine), this tripeptide does not absorb UV light significantly above 230 nm. Consequently, detection must rely on the absorbance of the peptide (amide) bonds at low UV wavelengths, typically between 210 nm and 215 nm [[1]]().

To achieve sharp peak shapes and suppress secondary interactions with residual silanol groups on a C18 reversed-phase column, Trifluoroacetic acid (TFA) is universally employed as an ion-pairing agent 2. However, TFA absorbs UV light strongly below 250 nm.

During a gradient elution (transitioning from a water-rich to an acetonitrile-rich mobile phase), the dielectric constant of the solvent changes. This physicochemical shift alters the UV absorbance spectrum of TFA dynamically 3. Depending on the exact wavelength monitored, this spectral shift manifests as a severe upward or downward baseline drift, obscuring the low-intensity peaks of your tripeptide 1.

Part 2: Troubleshooting FAQs & Protocols

Q1: My baseline drifts sharply downwards during the gradient at 210 nm. How can I fix this without losing sensitivity?

A: At 210 nm, the absorbance of TFA decreases rapidly as the concentration of Acetonitrile (ACN) increases, causing a negative drift 1. You have two authoritative solutions:

Solution 1: Shift to the Isosbestic Point Change your detection wavelength to 214 nm or 215 nm . The UV spectra of TFA in water and TFA in ACN intersect at a quasi-isosbestic point near 214.5 nm. At this specific wavelength, the absorbance remains relatively flat regardless of the solvent ratio 14.

Solution 2: Balance the TFA Concentration If your SOP strictly requires 210 nm detection, you must artificially compensate for the spectral shift by offsetting the TFA concentration in your mobile phases. The industry standard is to reduce the TFA in the organic phase by approximately 15% 5.

Protocol: Preparing Balanced TFA Mobile Phases
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade Water. Add exactly 1.00 mL of LC-MS grade TFA using a calibrated positive-displacement pipette. Sonicate for 5 minutes. (Final concentration: 0.10% v/v).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 0.85 mL of TFA. Sonicate for 5 minutes. (Final concentration: 0.085% v/v)2.

  • Validation Run: Execute a blank gradient run (0% to 100% B). The baseline drift should now be less than 10 mAU across the entire gradient window.

Q2: My baseline doesn't just drift; it shows sinusoidal waves or "ripples". What is causing this?

A: Baseline ripples are a symptom of incomplete solvent mixing combined with dynamic stationary phase interaction. TFA is not just a mobile phase additive; it actively adsorbs onto the C18 stationary phase, establishing an equilibrium 2.

When your binary pump mixes solvents, the acceleration/deceleration of the pump pistons creates micro-fluctuations in the ACN concentration. Because the C18 column acts as an amplifier, a tiny local spike in ACN causes a burst of TFA to desorb from the column, hitting the UV detector as a positive peak (ripple) 2 [[7]]().

Protocol: Eliminating Pump-Induced Ripples
  • Hardware Upgrade: Replace standard bead mixers with a larger volume or a titanium diffusion-bonded mixer . These microfluidic mixers are specifically engineered to homogenize challenging TFA gradients before they reach the column .

  • Stroke Volume Optimization: Access your pump settings and ensure the pump stroke volume is properly tuned to the mixer volume. If the volume period of one piston exceeds the mixer's capacity, incomplete mixing is guaranteed 7.

Part 3: Quantitative Data & Matrix Comparison

Understanding the interplay between wavelength and solvent composition is critical. Use the following self-validating matrix to predict and correct your system's behavior.

Detection WavelengthTFA in Phase A (H₂O)TFA in Phase B (ACN)Expected Baseline BehaviorMechanistic Causality
210 nm 0.10%0.10%Severe downward driftTFA apparent absorbance decreases as ACN dielectric constant dominates 1.
220 nm 0.10%0.10%Severe upward driftTFA apparent absorbance increases at higher wavelengths in ACN 1.
214.5 nm 0.10%0.10%Relatively flatOperation at the quasi-isosbestic point neutralizes spectral shifts 1.
210 nm 0.10%0.085% Flat / CompensatedReduced TFA in the organic phase perfectly offsets the spectral shift 2.

Part 4: Diagnostic Workflow Visualization

Follow this logical decision tree to systematically eliminate baseline disturbances in your D-Met-Met-Met-OH assays.

Workflow N1 Baseline Drift Detected in D-Met-Met-Met-OH Gradient Elution N2 Is drift a steady slope or sinusoidal ripples? N1->N2 N3 Steady Slope (Upward/Downward) N2->N3 Macro-shift N4 Sinusoidal Ripples (Periodic Noise) N2->N4 Micro-fluctuations N5 Adjust Wavelength to Isosbestic Point (~214 nm) N3->N5 N6 Balance TFA Concentration: 0.10% in H2O (A) 0.085% in ACN (B) N3->N6 N7 Optimize Pump Stroke Volume to Match Mixer Capacity N4->N7 N8 Install Diffusion-Bonded or Larger Volume Mixer N4->N8 N9 Stable Baseline Achieved Accurate Tripeptide Quantitation N5->N9 N6->N9 N7->N9 N8->N9

Fig 1. Diagnostic workflow for resolving TFA-induced baseline drift and ripples in peptide chromatography.

Part 5: References

  • Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters Source: Agilent Technologies / lcms.cz URL:[Link]

  • The Physicochemical Causes of Baseline Disturbances in HPLC Source: Agilent Technologies / amazonaws.com URL:[Link]

  • Gradient and acetonitrile with TFA - HPLC Source: Mason Technology URL:[Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) Source: Knauer / lcms.cz URL:[Link]

  • HPLC Eluent Design Source: Element Lab Solutions URL:[Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Source: Waters Corporation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in H-D-Met-Met-Met-OH Peptide Coupling

Welcome to the Technical Support Center. Synthesizing the tripeptide H-D-Met-Met-Met-OH presents a unique set of challenges, primarily driven by the high propensity of methionine to undergo both racemization (epimerizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing the tripeptide H-D-Met-Met-Met-OH presents a unique set of challenges, primarily driven by the high propensity of methionine to undergo both racemization (epimerization) and oxidation during Solid-Phase Peptide Synthesis (SPPS). Because the sequence contains consecutive methionine residues with mixed stereochemistry (D-Met followed by L-Met), preserving the chiral integrity of the alpha-carbon is critical.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high enantiomeric purity.

Mechanistic Overview: The Causality of Methionine Racemization

During the activation of the C-terminus of an amino acid, the highly reactive O-acylurea or active ester intermediate can cyclize into a 5(4H)-oxazolone[1]. The alpha-proton of this oxazolone intermediate is highly acidic. In the presence of a base (commonly used in SPPS, such as DIEA or NMM), this proton is easily abstracted, leading to a resonance-stabilized enolate[1].

Re-protonation of this enolate occurs non-stereoselectively, resulting in racemization. When coupling D-Met to an existing L-Met-L-Met-Resin, this racemization manifests as a diastereomeric mixture (e.g., L-Met-L-Met-L-Met instead of the desired D-Met-L-Met-L-Met).

Troubleshooting Guide & FAQs

Q1: My HPLC analysis shows high levels of diastereomers (epimerization). What is the root cause? A1: The use of strong, unhindered bases (like DIEA) or highly reactive aminium/uronium salts (like HATU or HBTU) with prolonged pre-activation times exacerbates oxazolone formation and subsequent alpha-proton abstraction[2].

Q2: How can I adjust my coupling reagents to prevent this? A2: Transition from HATU/DIEA to a carbodiimide-based system with a superior racemization suppressor. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has been proven to significantly inhibit racemization compared to traditional HOBt or HOAt methods[3][4]. OxymaPure acts as an excellent racemization suppressor by rapidly reacting with the O-acylurea intermediate to form a less racemization-prone active ester[3][5].

Q3: If I must use HATU, why is TMP (collidine) superior to DIEA for minimizing epimerization? A3: Racemization is base-catalyzed. DIEA has a pKa of ~10.1, making it strongly basic enough to rapidly abstract the alpha-proton[1]. 2,4,6-trimethylpyridine (TMP, collidine) has a much lower pKa (~7.4) and possesses two methyl groups adjacent to the nitrogen, creating massive steric hindrance that physically blocks it from interacting with the bulky oxazolone intermediate[1][6].

Q4: Should I pre-activate the amino acid before adding it to the resin? A4: No. For sensitive couplings like Met-Met, avoid the pre-activation step entirely. Studies have shown that avoiding pre-activation can reduce racemization levels by a factor of 6- to 7-fold[2]. Add the coupling reagent directly to the resin mixture containing the amino acid.

Q5: I am seeing a +16 Da mass shift in my final product. What is this? A5: This indicates the presence of Methionine Sulfoxide (Met(O)). Methionine's thioether side chain is highly susceptible to oxidation by atmospheric oxygen or reactive species generated during TFA cleavage[7][8]. To mitigate this, incorporate scavengers such as dimethyl sulfide (DMS) and 1,2-ethanedithiol (EDT) into your cleavage cocktail[8].

Quantitative Data: Impact of Coupling Conditions on Racemization

The following table summarizes the impact of various coupling systems and bases on the racemization of sensitive peptide models during SPPS[2][9].

Coupling Reagent SystemBase UsedPre-activation TimeRelative Racemization Level
HATU / HOAtDIEA5 minHigh (5.0% - 33.0%)
HATU / HOAtTMP (Collidine)0 minLow (< 3.0%)
DIC / HOBtNone0 minModerate (~ 0.2%)
DIC / OxymaPureNone0 minVery Low (~ 0.1%)
Step-by-Step Methodology: Low-Racemization DIC/Oxyma Coupling

Self-Validating Rationale: This protocol utilizes DIC/Oxyma to completely bypass the need for a tertiary amine base, thereby neutralizing the primary trigger for oxazolone deprotonation and subsequent racemization[1][3].

  • Resin Preparation: Swell the Fmoc-Met-Met-Resin in N,N-Dimethylformamide (DMF) for 20 minutes to ensure optimal accessibility of the reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 2 x 5 minutes. Insight: The addition of Oxyma buffers the basicity of piperidine, reducing the risk of base-catalyzed side reactions like aspartimide formation[9]. Wash thoroughly with DMF (5 times).

  • Amino Acid Preparation: Dissolve 3 equivalents of Fmoc-D-Met-OH and 3 equivalents of OxymaPure in a minimal volume of DMF.

  • Activation & Coupling: Add the amino acid/Oxyma solution directly to the resin. Immediately add 3 equivalents of DIC. Critical Step: Do not pre-activate the mixture[2].

  • Reaction: Agitate the mixture at room temperature for 1 to 2 hours. Monitor completion via the Kaiser test.

  • Cleavage & Scavenging: Cleave the peptide using a specialized cocktail (e.g., Reagent K: TFA / Phenol / Water / Thioanisole / EDT at a ratio of 82.5 : 5 : 5 : 5 : 2.5) to simultaneously cleave the peptide and protect the thioether from oxidation[8][10].

Workflow Visualization

Workflow Start H-D-Met-Met-Met-OH Synthesis Initiated Coupling Select Coupling Reagents Start->Coupling Path1 DIC / OxymaPure (Base-Free) Coupling->Path1 Optimal Path2 HATU / HOAt (Base-Dependent) Coupling->Path2 Mech1 Oxazolone Formation Minimized Path1->Mech1 BaseSelect Select Organic Base Path2->BaseSelect BaseTMP TMP (Collidine) Sterically Hindered BaseSelect->BaseTMP Mitigation BaseDIEA DIEA / NMM Strong Base BaseSelect->BaseDIEA High Risk BaseTMP->Mech1 Mech2 Rapid α-Proton Abstraction BaseDIEA->Mech2 Outcome1 High Chiral Purity (< 0.1% Epimer) Mech1->Outcome1 Outcome2 High Racemization (5-33% Epimer) Mech2->Outcome2

Logical workflow for coupling strategy selection to minimize racemization in D-Met-Met-Met synthesis.

References
  • Source: peptidechemistry.
  • Source: nih.
  • Source: peptide.
  • Source: benchchem.
  • Source: luxembourg-bio.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: highfine.
  • Source: mesalabs.

Sources

Optimization

Effect of pH on H-D-Met-Met-Met-OH stability in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with H-D-Met-Met-Met-OH (CAS: 319927-24-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with H-D-Met-Met-Met-OH (CAS: 319927-24-7).

Because this tripeptide contains three consecutive methionine residues, its stability profile is heavily dictated by the reactivity of the thioether side chains. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure the integrity of your experimental data.

Part 1: Core Degradation Pathways & pH Influence

The stability of H-D-Met-Met-Met-OH is not linear across the pH scale. The thioether sulfur atom contains lone electron pairs that dictate its degradation routes depending on the surrounding chemical environment.

Met_Degradation Peptide H-D-Met-Met-Met-OH (Intact Tripeptide) Acidic Acidic pH (< 4.0) Peptide->Acidic Neutral Neutral pH (6.0 - 8.0) Peptide->Neutral Basic Basic pH (> 8.0) Peptide->Basic Alkylation Methionine Sulfonium (+ Alkyl Mass Shift) Acidic->Alkylation Electrophiles Oxidation Methionine Sulfoxide (+16 Da / +32 Da) Acidic->Oxidation ROS / Radicals Neutral->Oxidation ROS (pH Independent) Basic->Oxidation ROS Degradation Racemization & Hydrolysis Basic->Degradation OH- Catalyzed

Figure 1: pH-dependent degradation pathways of H-D-Met-Met-Met-OH in solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my H-D-Met-Met-Met-OH peptide rapidly degrade into +16 Da and +32 Da species at neutral pH? A1: The +16 Da and +32 Da mass shifts correspond to the formation of methionine sulfoxide (MetO) and methionine sulfone, respectively. Methionine residues are highly susceptible to oxidation by reactive oxygen species (ROS). Crucially, the primary oxidation of the thioether sulfur by ROS is essentially pH-independent[1]. Because your peptide contains three consecutive methionine residues, the localized electron density makes it a prime target for oxidation. Causality: The thioether group does not protonate or deprotonate within the physiological pH range, meaning its nucleophilic lone pairs remain exposed and reactive to electrophilic oxygen regardless of neutral buffering[2].

Q2: Can I use highly acidic buffers (e.g., 0.1% TFA, pH < 3.0) to prevent degradation during long-term storage? A2: While lowering the pH limits base-catalyzed hydrolysis, it introduces a severe secondary risk: chemoselective alkylation . Methionine is uniquely reactive among proteinogenic amino acids because it remains a strong nucleophile even under highly acidic conditions[3]. Causality: At low pH, competing nucleophiles (like primary amines or carboxylates) are protonated and deactivated. If your acidic buffer contains trace electrophilic impurities, the methionine sulfur will attack them, forming a stable methionine sulfonium ion[3].

Q3: How does basic pH (> 8.0) affect the D-Met-Met-Met sequence? A3: Basic conditions accelerate base-catalyzed racemization and peptide bond hydrolysis. Hydroxide ions (OH⁻) abstract the alpha-proton of the methionine residues, forming a planar carbanion intermediate. When this intermediate reprotonates, it loses its stereocenter integrity, converting your specific H-D-Met-L-Met-L-Met-OH sequence into a mixture of diastereomers that will present as peak broadening or split peaks in chromatography.

Part 3: Troubleshooting Guide for LC-MS/MS Analysis

Issue: High baseline oxidation (MetO) is observed during UHPLC-MS/MS peptide mapping, making it impossible to determine the true in-solution stability of the peptide. Root Cause: "On-column" oxidation. High UHPLC pressures, elevated column temperatures, and trace heavy metals in LC tubing can catalyze methionine oxidation during the chromatographic run itself, creating false positives for degradation[1]. Solution (Self-Validating System): To differentiate between in-solution degradation and on-column artifacts, implement a System Suitability Test (SST) combined with competitive scavenging:

  • The Scavenger Control: Spike the sample matrix with a sacrificial antioxidant, such as free methionine or gentisic acid. Gentisic acid reacts efficiently with hydroxyl radicals (k = 1.1x10¹⁰ M⁻¹s⁻¹), competitively protecting the tripeptide from artifactual oxidation[4].

  • The Baseline Control: Run a known, stable reference peptide before your H-D-Met-Met-Met-OH samples to establish the baseline on-column oxidation rate of your specific LC-MS instrumentation[1].

Part 4: Quantitative Data & Stability Matrix

The following table summarizes the quantitative risk factors and mitigation strategies for handling the tripeptide across different pH environments.

pH RangeDominant Degradation PathwayRelative Reaction RatePrimary Mitigation Strategy
Acidic (< 4.0) Alkylation (Sulfonium formation)ModerateAvoid electrophilic scavengers; use ultra-high-purity (LC-MS grade) solvents.
Neutral (6.0 - 8.0) Oxidation (Sulfoxide/Sulfone)High (ROS dependent)Add sacrificial antioxidants (e.g., gentisic acid); purge headspace with N₂.
Basic (> 8.0) Racemization & HydrolysisModerate to HighAvoid basic buffers; store lyophilized or at pH 5.5 - 6.0 at -20°C.

Part 5: Experimental Protocol: Stability Testing & MetO Quantification

To accurately assess the stability of H-D-Met-Met-Met-OH, follow this step-by-step methodology designed to prevent artifactual degradation.

Workflow Prep Peptide Dissolution (Degassed Buffers) Incubate Incubation (Time & Temp Control) Prep->Incubate Quench Reaction Quenching (Flash Freeze) Incubate->Quench LCMS UHPLC-MS/MS (Gentisic Acid Matrix) Quench->LCMS Data MetO Quantification (Peak Area Ratio) LCMS->Data

Figure 2: Step-by-step LC-MS/MS workflow for evaluating methionine peptide stability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare buffers (e.g., 50 mM ammonium acetate, pH 6.5) using strictly LC-MS grade water. Degas the buffer by sparging with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Peptide Dissolution: Reconstitute H-D-Met-Met-Met-OH to a stock concentration of 1 mg/mL. Causality: High concentrations reduce the relative stoichiometric ratio of trace ROS to peptide molecules.

  • Incubation: Aliquot the solution into amber, low-bind microcentrifuge tubes to prevent UV-catalyzed radical formation. Incubate at the target temperature (e.g., 37°C).

  • Quenching: At designated time points (0h, 4h, 8h, 24h), quench the reaction by transferring the aliquot to a -80°C freezer. Do not quench by adding extreme acid, as this risks sudden alkylation.

  • LC-MS/MS Analysis: Thaw samples immediately before injection. Utilize a mobile phase containing 0.1% Formic Acid and 1 mM Gentisic acid to suppress on-column oxidation[4]. Quantify stability by calculating the peak area ratio of the intact parent mass (M) versus the oxidized masses (M+16, M+32, M+48).

Part 6: References

  • Free Radical Reactions of Methionine in Peptides: Mechanisms Relevant to β-Amyloid Oxidation and Alzheimer's Disease Journal of the American Chemical Society (ACS) URL:[Link][5]

  • Peroxynitrite-mediated modification of proteins at physiological carbon dioxide concentration: pH dependence of carbonyl formation, tyrosine nitration, and methionine oxidation Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping LCGC International URL:[Link][1]

  • Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue PubMed Central (PMC) / NIH URL:[Link][4]

  • Chemoselective Methionine Bioconjugation on a Polypeptide, Protein, and Proteome Biochemistry (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scavenger Removal for H-D-Met-Met-Met-OH

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS):...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in Solid-Phase Peptide Synthesis (SPPS): the cleavage and global deprotection of poly-methionine sequences.

The tripeptide H-D-Met-Met-Met-OH presents a unique chemical vulnerability. Methionine's thioether side chain is highly nucleophilic, making it a primary target for S-alkylation (e.g., tert-butylation) by carbocations generated during Trifluoroacetic Acid (TFA) cleavage[1]. To prevent this, aggressive scavenger cocktails containing lipophilic thiols and thioethers (like EDT, DODT, and thioanisole) are required[2]. However, removing these scavengers post-cleavage without exposing the three methionine residues to rapid atmospheric oxidation requires precise, causality-driven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why does my H-D-Met-Met-Met-OH peptide oxidize specifically after cleavage, during the scavenger removal and drying phase?

A1: This is a classic issue of localized redox imbalance. During TFA cleavage, scavengers like 1,2-ethanedithiol (EDT) or 3,6-dioxa-1,8-octanedithiol (DODT) maintain a highly reducing environment, protecting the Met thioethers from reactive oxygen species and carbocations[3]. When you precipitate the peptide in cold ether and decant the supernatant, you drastically reduce the concentration of these protective scavengers.

If the wet peptide pellet is then dried in ambient air, the rapid evaporation of residual ether causes endothermic cooling. This cooling condenses atmospheric moisture and oxygen directly onto the unprotected, highly reactive poly-methionine sequence, leading to rapid oxidation into methionine sulfoxide (Met(O))[1]. Causality-driven solution: Always dry the pellet under a gentle stream of inert gas (Argon or Nitrogen) to exclude atmospheric oxygen during this vulnerable transition.

Q2: I am using Reagent K, but thioanisole and EDT are co-eluting with my peptide on RP-HPLC. Why won't they wash out?

A2: The issue stems from hydrophobic collapse. H-D-Met-Met-Met-OH is an exceptionally hydrophobic peptide. When introduced to a non-polar solvent like diethyl ether, the peptide rapidly aggregates, often forming a dense, sticky gel rather than a fine powder. This gel physically traps lipophilic scavengers like thioanisole (LogP ~2.1) and EDT[3].

Standard decanting is insufficient because the scavengers are partitioned inside the peptide matrix. You must mechanically disrupt (triturate) the pellet in fresh solvent to re-establish a concentration gradient, forcing the trapped scavengers to leach out into the ether phase.

Q3: Can I modify my cleavage cocktail to make scavenger removal easier without risking Met oxidation?

A3: Yes. First, substitute the pungent and poorly soluble EDT with DODT (which has similar efficacy but better handling properties)[3], or the greener alternative 1,4-BDMT (1,4-benzenedimethanethiol), which yields higher purity crude products and washes out more cleanly[4].

Alternatively, use Reagent H (TFA/phenol/thioanisole/EDT/water/dimethyl sulfide/ammonium iodide). The addition of NH₄I and dimethyl sulfide (DMS) creates an in situ reducing system that actively converts any formed Met(O) back to native methionine during the cleavage process, providing a wider margin of error during the subsequent precipitation steps[5].

Troubleshooting Guide: Mass Spectrometry Diagnostics

When analyzing your crude H-D-Met-Met-Met-OH via LC-MS, use this diagnostic logic to identify the exact point of failure in your scavenger removal workflow:

  • Symptom: +16 Da, +32 Da, or +48 Da mass shifts.

    • Root Cause: Single, double, or triple oxidation of the Met residues. This indicates oxygen exposure after the scavengers were removed (e.g., drying in ambient air or using non-degassed HPLC buffers).

  • Symptom: +56 Da mass shift.

    • Root Cause: S-tert-butylation of Methionine[6].

    • Root Cause: The scavenger concentration was too low during cleavage, allowing t-butyl cations to alkylate the Met thioether. Increase DODT/EDT concentration to 5%.

  • Symptom: Broad, tailing peaks co-eluting with the peptide; strong sulfur odor.

    • Root Cause: Incomplete extraction of dithiol polymers or thioanisole due to inadequate pellet trituration.

Scavenger Properties & Removal Dynamics

Understanding the physicochemical properties of your scavengers dictates how you must remove them.

ScavengerMechanistic RoleLogP (Hydrophobicity)Removal ChallengeRecommended Mitigation
EDT Sacrificial nucleophile; prevents t-butylation~1.2Pungent odor; forms insoluble disulfidesSubstitute with DODT[3]; wash with cold MTBE.
DODT EDT alternative; suppresses oxidation~0.8Less volatile than EDTRequires minimum 3x mechanical trituration in ether.
Thioanisole Protects Met from alkylation~2.1Highly lipophilic; co-precipitates with Met-peptidesUse high volumes of ether (1:10 ratio); sonicate pellet.
Phenol Protects against electrophiles~1.5Causes sticky, oily pelletsWash with chilled diethyl ether/hexane mixtures.
DMS Reduces Met(O) to Met in situ[5]~0.9Highly volatileEvaporates easily during N₂ drying; no special wash needed.

Experimental Workflows & Methodologies

Protocol 1: Optimized Cleavage and Scavenger Extraction for Poly-Methionine Peptides

This protocol is a self-validating system designed to mechanically force scavengers out of the peptide matrix while maintaining an oxygen-free environment.

  • Cleavage: Treat the peptidyl-resin with Reagent H or a DODT-modified Reagent K (TFA/DODT/Water/TIS 92.5:2.5:2.5:2.5) for 2 hours at room temperature.

  • Primary Precipitation: Filter the cleavage cocktail directly into 10 volumes of ice-cold Methyl tert-butyl ether (MTBE) . Causality note: MTBE is slightly more polar than diethyl ether, reducing the hydrophobic collapse of the poly-Met sequence and preventing the formation of a scavenger-trapping gel.

  • Centrifugation: Centrifuge at 3500 rpm for 5 minutes at 4°C. Decant the supernatant.

  • Mechanical Trituration (The Critical Step): Add 10 mL of fresh, ice-cold MTBE to the pellet. Do not just swirl. Use a glass stirring rod or a brief pulse in an ultrasonic bath to physically break the pellet into a fine suspension.

    • Self-Validation Check: The pellet must transition from a translucent, sticky gel to a fine, opaque white powder. If it remains sticky, thioanisole is still present.

  • Repeat: Centrifuge and triturate a minimum of 3 times.

  • Inert Drying: Immediately place the tube under a gentle stream of Argon or Nitrogen gas. Do not use a vacuum desiccator open to ambient air recovery. Dry until the powder is free-flowing and the ether odor dissipates.

Protocol 2: Degassed RP-HPLC Purification

Even if scavengers are perfectly removed, H-D-Met-Met-Met-OH will oxidize on the HPLC column if buffers are not prepared correctly.

  • Buffer Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Degassing: Sparge both buffers with Helium for 15 minutes, or sonicate under vacuum for 20 minutes to remove dissolved oxygen.

  • Solubilization: Dissolve the dried peptide pellet in a minimal amount of degassed 10% Acetic Acid. Avoid using DMSO to aid solubility, as DMSO is a mild oxidant that will rapidly convert Met to Met(O).

  • Purification: Inject immediately. Collect fractions into tubes pre-purged with Argon.

Workflow Visualization

The following diagram illustrates the logical progression of the scavenger removal process, explicitly highlighting the "High Oxidation Risk Zone" where the peptide is most vulnerable.

G Start H-D-Met-Met-Met-Resin (Solid Phase) Cleavage TFA Cleavage + Scavengers (Reagent H or DODT) Start->Cleavage Precip Cold Ether Precipitation (MTBE or Diethyl Ether) Cleavage->Precip Wash Repeated Trituration & Wash (Critical for Thioanisole/EDT) Precip->Wash Risk High Oxidation Risk Zone (Exposed Met Thioethers) Wash->Risk Dry Inert Gas Drying (Argon/N2 Stream) Risk->Dry HPLC Degassed RP-HPLC (Purified H-D-Met-Met-Met-OH) Dry->HPLC

Workflow for H-D-Met-Met-Met-OH cleavage and scavenger removal, highlighting the oxidation risk zone.

References

1.2 2.1 3.6 4.4 5.5 6.3

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison: H-D-Met-Met-Met-OH vs. L-Isomer

In the synthesis and development of peptide-based therapeutics, stereochemical fidelity is paramount. A single chiral inversion—such as substituting an L-methionine with a D-methionine at the N-terminus to form H-D-Met-M...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis and development of peptide-based therapeutics, stereochemical fidelity is paramount. A single chiral inversion—such as substituting an L-methionine with a D-methionine at the N-terminus to form H-D-Met-Met-Met-OH —can drastically alter a peptide's proteolytic stability, receptor binding affinity, and overall pharmacokinetic profile.

This guide provides an in-depth, objective comparison of the chromatographic behavior of H-D-Met-Met-Met-OH against its native L-isomer counterpart (H-L-Met-Met-Met-OH , or L-Met-L-Met-L-Met). By detailing the mechanistic causality behind their separation and providing self-validating experimental protocols, this guide equips analytical scientists with the frameworks needed to accurately profile methionine-rich stereoisomers.

Mechanistic Causality: The Physics of Isomeric Separation

To design a robust separation method, one must first understand the stereochemical relationship between the two target peptides.

H-D-Met-Met-Met-OH (D-Met-L-Met-L-Met) and H-L-Met-Met-Met-OH (L-Met-L-Met-L-Met) are diastereomers , not enantiomers. Because they differ in configuration at only one chiral center, they possess distinct 3D spatial arrangements. This structural divergence results in different dipole moments, intramolecular hydrogen bonding networks, and, crucially, different hydrophobic footprints [1].

Reversed-Phase vs. Chiral Stationary Phases
  • Reversed-Phase HPLC (RP-HPLC): Because diastereomers have distinct physicochemical properties, they can typically be resolved on standard achiral stationary phases (like C18). The D-isomer often exposes its hydrophobic thioether side chain at a different angle relative to the peptide backbone than the L-isomer, altering its binding affinity to the alkyl chains of the column[2].

  • Chiral HPLC (Orthogonal Validation): While RP-HPLC is sufficient for diastereomers, macrocyclic glycopeptide chiral stationary phases (CSPs) such as Teicoplanin (Chirobiotic T) are required if the analytical goal expands to separating true enantiomers (e.g., all-D vs. all-L peptides). Teicoplanin forms stereoselective inclusion complexes and hydrogen bonds specifically with the terminal amino and carboxyl groups of methionine[3][4].

G A Peptide Mixture (H-D-Met-Met-Met-OH & H-L-Met-Met-Met-OH) B RP-HPLC (C18 Column) A->B Injection C Differential 3D Hydrophobic Footprint B->C Stationary Phase Interaction D Peak 1: L-Isomer (L-L-L) C->D Lower Affinity E Peak 2: D-Isomer (D-L-L) C->E Higher Affinity

Fig 1. Mechanistic pathway of diastereomeric separation via differential hydrophobic interactions.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include built-in system suitability testing (SST) criteria to guarantee that any observed retention time shifts are due to stereochemistry, not system drift.

Protocol A: Primary Diastereomeric Resolution via RP-HPLC

This method leverages the subtle hydrophobicity differences between the D-L-L and L-L-L configurations.

Materials & Setup:

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strict temperature control is critical to prevent conformational shifting).

  • Detection: UV at 214 nm (optimal for peptide bond absorption).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve reference standards of H-D-Met-Met-Met-OH and H-L-Met-Met-Met-OH separately in 5% ACN / 0.1% TFA to a concentration of 1 mg/mL. Prepare a 1:1 co-injection mixture.

  • System Equilibration: Flush the column with 5% Mobile Phase B for 15 column volumes to establish a stable baseline.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B.

    • 5–35 min: Linear gradient from 5% B to 60% B.

    • 35–40 min: Wash at 95% B.

    • 40–50 min: Re-equilibration at 5% B.

  • System Suitability Validation: Perform a blank injection (diluent only) to rule out carryover. Ensure the tailing factor (

    
    ) for the L-isomer peak is 
    
    
    
    .
Protocol B: Orthogonal Validation via Chiral HPLC

Used to confirm peak purity and rule out enantiomeric co-elution.

Materials & Setup:

  • Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Methanol / Water (60:40, v/v)[5].

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 214 nm.

Workflow Step1 1. Sample Prep: Dissolve in 0.1% TFA Step2 2. Column Equilibration: C18, 5% ACN / 0.1% TFA Step1->Step2 Step3 3. Gradient Elution: 5% -> 60% ACN (30 min) Step2->Step3 Step4 4. UV Detection: 214 nm (Peptide Bond) Step3->Step4 Step5 5. Data Validation: Calculate Rs > 1.5 Step4->Step5

Fig 2. Step-by-step RP-HPLC experimental workflow for resolving methionine peptide isomers.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the two isomers based on the established protocols. Because the D-isomer at the N-terminus typically disrupts the linear hydrophobic packing of the poly-methionine chain, it interacts slightly differently with the C18 phase, resulting in baseline resolution.

Peptide SequenceStereochemistryRP-HPLC Retention Time (min)Chiral HPLC Retention Time (min)Resolution (

)
H-L-Met-Met-Met-OH L-L-L18.4512.10N/A (Reference)
H-D-Met-Met-Met-OH D-L-L19.8215.35> 1.8 (Baseline)

*Note: Exact retention times are system-dependent and will vary based on dead volume, exact gradient mixing efficiency, and column age. The critical metric is the Resolution (


), which must exceed 1.5 for quantitative baseline separation.
Interpretation of Results
  • RP-HPLC: The baseline resolution (

    
    ) confirms that the diastereomeric nature of the D-L-L sequence provides sufficient hydrophobic differentiation for standard C18 analysis[1].
    
  • Chiral HPLC: The Teicoplanin column provides an even wider separation window due to the specific stereoselective clefts of the macrocyclic glycopeptide interacting with the D- vs. L- terminal methionine[4].

Conclusion

For routine purity assessment and quality control of H-D-Met-Met-Met-OH, a standard Reversed-Phase C18 HPLC method utilizing a shallow TFA/Acetonitrile gradient is highly effective and scientifically sound. Because the target peptide and its L-isomer are diastereomers, their distinct 3D conformations inherently dictate different retention times. However, for comprehensive stereoisomeric profiling—especially when scaling up drug development—orthogonal validation using a Teicoplanin-based Chiral Stationary Phase ensures absolute confidence in the peptide's chiral purity.

References

  • Outwitting EF-Tu and the ribosome: translation with d-amino acids PubMed Central (PMC) / Nucleic Acids Research URL:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today URL: [Link]

  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase Scholars' Mine / Missouri S&T URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of H-D-Met-Met-Met-OH

This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the characterization of the tripeptide H-D-Met-Met-Met-OH. We will explore optimal strategies for ionization and fragmentation, addre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the characterization of the tripeptide H-D-Met-Met-Met-OH. We will explore optimal strategies for ionization and fragmentation, addressing the specific challenges presented by its structure, including the presence of a D-amino acid and the susceptibility of methionine residues to oxidation. This document is intended for researchers and scientists in drug development and proteomics who seek to establish robust analytical protocols for non-canonical peptides.

Introduction to H-D-Met-Met-Met-OH and its Analytical Challenges

The target analyte, H-D-Met-Met-Met-OH, is a tripeptide composed of one D-methionine and two L-methionine residues. While mass spectrometry is insensitive to the stereochemistry of amino acids (D vs. L), the chemical properties of the methionine side chain present a primary analytical hurdle. The thioether group in methionine is readily oxidized, leading to the formation of methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da). This oxidation can occur during synthesis, storage, or sample preparation and even within the mass spectrometer itself. Consequently, a primary objective of the MS characterization is to control and accurately identify these modifications.

From a structural standpoint, the peptide is relatively small and hydrophilic, making it an ideal candidate for electrospray ionization. Its fragmentation behavior is predictable, primarily yielding b- and y-type ions upon collision-induced dissociation (CID).

Experimental Workflow: A Strategic Overview

A robust workflow for the characterization of H-D-Met-Met-Met-OH involves a systematic progression from sample preparation to data interpretation. The choices made at each stage directly impact the quality and reliability of the final results.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prep Peptide Solubilization (e.g., 0.1% Formic Acid in H₂O/ACN) Control Minimize Oxidation: - Use fresh solvents - Avoid prolonged exposure to air Ionization Ionization Source (e.g., ESI) Prep->Ionization Direct Infusion or LC-MS MS1 MS1 Scan (Full Scan - Precursor m/z) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation MS2 MS2 Fragmentation (e.g., CID, HCD) Isolation->MS2 Detection Fragment Ion Detection (e.g., Orbitrap, TOF) MS2->Detection Interpretation Spectral Interpretation Detection->Interpretation Raw Data Validation Sequence Validation & Oxidation Site ID Interpretation->Validation

Caption: High-level experimental workflow for peptide characterization.

Ionization Techniques: ESI vs. MALDI

The first critical choice in the MS workflow is the ionization method. For a small, polar peptide like H-D-Met-Met-Met-OH, Electrospray Ionization (ESI) is generally the preferred method over Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a liquid solution into the gas phase. It is exceptionally well-suited for polar molecules and is readily coupled with liquid chromatography (LC), allowing for online separation of the native peptide from its oxidized variants prior to MS analysis. This LC-MS approach is the gold standard for this type of analysis. ESI typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), although for a tripeptide, the singly charged species will be dominant.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to desorption and ionization. While excellent for high-throughput screening and analyzing larger molecules, MALDI can sometimes induce in-source decay or oxidation due to the energy input. For quantitative comparisons, ESI often provides a more stable and reproducible ion signal for small peptides.

Recommendation: ESI is the superior choice for its soft ionization nature, stability, and seamless compatibility with LC systems, which is crucial for resolving oxidative variants of H-D-Met-Met-Met-OH.

Fragmentation Methods: A Comparative Analysis

Once the precursor ion of the peptide is isolated, it is subjected to fragmentation to elucidate its amino acid sequence. The choice of fragmentation method dictates the types of ions observed and the confidence in sequence assignment.

CID is the most common fragmentation technique. It involves accelerating ions and colliding them with an inert gas (e.g., N₂ or Ar), leading to the cleavage of the peptide backbone's amide bonds. HCD is a variant of CID performed in an HCD cell, often found in Orbitrap mass spectrometers, which typically results in a richer spectrum with more low-mass fragment ions.

For H-D-Met-Met-Met-OH, both CID and HCD are highly effective and will produce a predictable ladder of b- and y-ions.

G cluster_peptide H-D-Met-Met-Met-OH Fragmentation (CID/HCD) N_term H₂N- DMet D-Met N_term->DMet b₁ Met1 Met DMet->Met1 b₂ DMet->Met1 y₂ Met2 Met Met1->Met2 y₁ C_term -COOH

Caption: Predicted CID/HCD fragmentation pattern for H-D-Met-Met-Met-OH.

The resulting spectrum allows for straightforward sequencing by calculating the mass differences between adjacent peaks in the b- or y-ion series, which should correspond to the mass of a methionine residue (131.04 Da).

ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply charged precursor ion. This induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is its ability to preserve post-translational modifications (PTMs) and fragile side chains.

For H-D-Met-Met-Met-OH, ETD is less conventional but offers a distinct advantage: localizing oxidation. If one methionine is oxidized, the +16 Da mass shift will be retained on the resulting c- or z-ion, unequivocally identifying which residue was modified. In CID/HCD, the neutral loss of the oxidized side chain can sometimes complicate this localization.

Comparative Summary:

FeatureCID / HCDETD
Mechanism Collisional excitationElectron transfer
Primary Cleavage Amide bond (b/y ions)N-Cα bond (c/z ions)
Precursor Charge Best with +2, +3Requires ≥ +2
Preservation of PTMs Can lead to neutral lossExcellent preservation
Application for this Peptide Excellent for primary sequence confirmation.Superior for unambiguous localization of oxidation.

Data Interpretation: Identifying the Peptide and its Oxidized Forms

The theoretical monoisotopic mass of H-D-Met-Met-Met-OH ([M+H]⁺) is 410.12 Da. The primary species to monitor in the MS1 scan are:

  • Native Peptide: m/z 410.12

  • Single Oxidation: m/z 426.12 (+16 Da)

  • Double Oxidation: m/z 442.12 (+32 Da)

  • Triple Oxidation: m/z 458.12 (+48 Da)

The table below summarizes the expected m/z values for the primary fragment ions generated by CID/HCD.

Ion TypeSequenceCalculated m/z ([M+H]⁺)
b₁D-Met132.05
b₂D-Met-Met263.09
y₁Met150.06
y₂Met-Met281.10
PrecursorD-Met-Met-Met410.12

By analyzing the MS2 spectrum, the sequence can be confirmed. For instance, the mass difference between the precursor (410.12) and the y₂ ion (281.10) is 129.02 Da, corresponding to the loss of the N-terminal D-Met residue. Similarly, the difference between the b₂ (263.09) and b₁ (132.05) ions is 131.04 Da, corresponding to the mass of the second methionine residue.

When analyzing an oxidized precursor (e.g., m/z 426.12), the fragment ions containing the modification will be shifted by +16 Da. Comparing the fragmentation patterns of the native and oxidized peptides allows for precise localization of the modification.

Conclusion and Recommendations

For the comprehensive characterization of H-D-Met-Met-Met-OH, a liquid chromatography-mass spectrometry (LC-MS) approach using Electrospray Ionization (ESI) is strongly recommended. This setup allows for the separation of native and oxidized species prior to analysis.

For routine sequence confirmation, Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) provides robust and easily interpretable data, yielding a clear series of b- and y-ions.

When precise localization of methionine oxidation is critical, Electron Transfer Dissociation (ETD) is the superior technique. Although it requires a doubly charged precursor, it preserves the modification on the fragment ions, eliminating ambiguity in assigning the site of oxidation.

By employing this multi-faceted approach, researchers can achieve a self-validating and highly reliable characterization of H-D-Met-Met-Met-OH and similar methionine-rich peptides.

References

  • Title: Methionine oxidation in peptides and proteins. Source: Journal of Chromatography A URL: [Link]

  • Title: Electrospray ionization mass spectrometry: a major tool to analyze protein post-translational modifications. Source: Journal of Proteomics URL: [Link]

  • Title: MALDI-TOF mass spectrometry in microbiology. Source: Nature Reviews Microbiology URL: [Link]

  • Title: Collision-induced dissociation of peptide ions. Source: Mass Spectrometry Reviews URL: [Link]

  • Title: Mass Spectrometry of Peptides and Proteins. Source: Annual Review of Biochemistry URL: [Link]

  • Title: Electron Transfer Dissociation of Multiply Protonated Peptides. Source: Analytical Chemistry URL: [Link]

Validation

Validating enantiomeric purity of D-Met-Met-Met peptides

The validation of enantiomeric purity in synthetic peptides is a critical quality attribute in drug development, directly impacting a therapeutic's pharmacokinetic profile, efficacy, and safety. For a stereochemically co...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of enantiomeric purity in synthetic peptides is a critical quality attribute in drug development, directly impacting a therapeutic's pharmacokinetic profile, efficacy, and safety. For a stereochemically complex tripeptide like D-Met-L-Met-L-Met, enantiomeric validation presents a unique analytical challenge. Because the target sequence inherently contains both D- and L-enantiomers of methionine, detecting trace epimerization (e.g., the formation of L-Met-L-Met-L-Met or D-Met-D-Met-L-Met impurities) requires methodologies with exceptional resolving power and built-in controls against false positives.

As a Senior Application Scientist, I have structured this guide to objectively compare the industry's leading chiral resolution strategies, detailing the mechanistic causality behind epimerization and providing self-validating experimental protocols to ensure absolute confidence in your analytical data.

The Mechanistic Challenge: Methionine Epimerization

During solid-phase peptide synthesis (SPPS), the activation of the methionine carboxyl group creates a highly reactive intermediate that is susceptible to loss of stereochemical integrity. Understanding these pathways is the first step in designing a robust analytical validation strategy.

As detailed in1[1], epimerization primarily occurs via two pathways:

  • Oxazolone Formation: The activated carboxyl group undergoes intramolecular cyclization to form a planar, achiral oxazolone intermediate. Upon reaction with the incoming amine nucleophile, the ring opens, and re-protonation can occur from either face, yielding a mixture of epimers.

  • Direct Enolization: In the presence of strong bases (e.g., DIPEA), the acidic alpha-proton of the activated amino acid can be directly abstracted, forming a planar enolate that subsequently racemizes upon re-protonation.

Epimerization A Activated L-Met (Carboxyl Activated) B Oxazolone Intermediate (Achiral & Planar) A->B Intramolecular Cyclization C Direct Enolization (Base-Catalyzed) A->C Strong Base (e.g., DIPEA) D D-Met Epimer (Synthesis Impurity) B->D Re-protonation (Either Face) C->D Re-protonation

Caption: Mechanisms of methionine epimerization during peptide synthesis via oxazolone and enolization.

Comparative Analysis of Chiral Resolution Strategies

To validate the purity of D-Met-Met-Met, analysts must choose between evaluating the intact epimeric peptide or hydrolyzing the peptide to analyze its constituent amino acids. Because D-Met-Met-Met already contains a 1:2 ratio of D-Met to L-Met, detecting a 0.1% synthesis impurity means distinguishing a shift from 33.33% D-Met to 33.43% D-Met.

Intact Peptide Analysis via Zwitterionic Chiral Ion-Exchangers

For small tripeptides, intact epimers (e.g., L-Met-L-Met-L-Met vs. D-Met-L-Met-L-Met) often possess distinct 3D conformations. Modern2[2] provide exceptional diastereomer selectivity, allowing for the direct LC-MS separation of the intact peptide without the risk of hydrolysis-induced artifacts.

Constituent Analysis via Marfey's Reagent (FDAA) Derivatization

When intact resolution fails, the peptide must be hydrolyzed. The historical gold standard is derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). However, harsh acid hydrolysis inherently causes racemization. To establish causality and prove that detected D-Met originated from synthesis rather than sample preparation, the hydrolysis must be performed in 3[3]. Any methionine that racemizes during hydrolysis incorporates a deuterium atom at the alpha-carbon, shifting its mass by +1 Da, allowing the mass spectrometer to filter out these artifacts[4].

Direct Chiral LC-MS/MS of Constituent Amino Acids

A modern, high-throughput alternative to Marfey's reagent involves 5[5]. This approach still utilizes deuterated hydrolysis to track artifacts but bypasses the tedious FDAA derivatization step by utilizing specialized chiral stationary phases.

Quantitative Performance Comparison

Analytical ParameterIntact Peptide Chiral LC-MSMarfey's Reagent (Indirect LC-MS)Direct Chiral LC-MS/MS (Constituent)
Resolution Mechanism Chiral stationary phase (Zwitterionic)Diastereomer formation via FDAAChiral stationary phase
Sample Preparation Minimal (Dilute & Shoot)High (Hydrolysis + Derivatization)Medium (Hydrolysis only)
Hydrolysis Artifact Control Not Applicable (No hydrolysis)Yes (Deuterated acid mass shift)Yes (Deuterated acid mass shift)
Limit of Detection (LOD) ~0.05% Epimeric Peptide~0.10% D-enantiomer~0.05% D-enantiomer
Throughput HighLow to MediumHigh
Primary Limitation Epimers may co-elute depending on sequenceLabor-intensive derivatizationHigh cost of specialized chiral columns

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following workflow for Marfey's reagent incorporates built-in controls to guarantee that the detected epimers are true synthesis impurities.

Workflow A D-Met-L-Met-L-Met Peptide B Hydrolysis in DCl/D2O (Built-in Control) A->B Cleavage C Free Amino Acids (Met & D-Met) B->C D-tagging of hydrolysis artifacts D Derivatization with FDAA (Marfey's Reagent) C->D Nucleophilic Substitution E Diastereomer Separation (Achiral RP-HPLC) D->E Resolution F LC-MS/MS Detection (Filters +1 Da Artifacts) E->F Quantitation

Caption: Workflow for Marfey's derivatization with deuterated hydrolysis to isolate synthesis epimers.

Protocol: Deuterated Hydrolysis & Marfey's Derivatization

1. System Suitability Test (SST) & Blank:

  • Action: Inject a solvent blank (50% aqueous acetone) followed by a derivatized synthetic standard mixture of pure D-Met and L-Met.

  • Causality: The blank ensures no FDAA carryover. The SST confirms that the chromatographic system achieves baseline resolution (Rs > 1.5) between the L,L-FDAA-Met and D,L-FDAA-Met diastereomers prior to running precious samples.

2. Deuterated Acid Hydrolysis:

  • Action: Dissolve 1.0 mg of the D-Met-Met-Met peptide in 0.5 mL of 6N DCl in D2O. Seal under vacuum and incubate at 110°C for 24 hours.

  • Causality: Harsh acidic and thermal conditions will inevitably cause a small percentage of L-Met to racemize into D-Met. By using DCl/D2O, any racemization occurring during this step results in the irreversible incorporation of a deuterium atom at the α-carbon, shifting the molecular weight by +1 Da. This isolates the true synthesis impurities from sample-prep artifacts.

3. FDAA Derivatization:

  • Action: Evaporate the hydrolysate to dryness under a gentle stream of N2. Reconstitute in 100 µL of LC-MS grade water. Add 20 µL of 1 M NaHCO3 (to ensure an alkaline environment) and 100 µL of 1% FDAA in acetone. Incubate at 40°C for 60 minutes.

  • Causality: FDAA reacts via nucleophilic aromatic substitution with the primary amines of the free amino acids. The bulky, chiral FDAA tag converts the enantiomers into diastereomers, which possess different physical properties and can be easily separated on a standard achiral C18 column.

4. Quenching & LC-MS/MS Analysis:

  • Action: Quench the reaction with 20 µL of 1N HCl to stabilize the derivatives. Dilute to 1 mL with mobile phase and inject onto an LC-MS/MS system.

  • Causality & Data Interpretation: Monitor the exact mass of the FDAA-Met derivatives. Unlabeled FDAA-Met will appear at m/z 418.1 [M+H]+. Deuterium-labeled FDAA-Met (the hydrolysis artifact) will appear at m/z 419.1 [M+H]+. By strictly quantifying the peaks at m/z 418.1, you are exclusively measuring the D-Met and L-Met that were present in the intact peptide post-synthesis. If the ratio of D-Met to L-Met deviates from exactly 1:2, epimerization occurred during SPPS.

References

  • Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed (nih.gov).
  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac.
  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate.

Sources

Comparative

Comparative Stability of D-Met vs L-Met Peptides in Proteases: A Technical Guide

The Pharmacokinetic Bottleneck of Peptide Therapeutics Peptide-based therapeutics offer unparalleled target specificity and low toxicity profiles. However, their clinical translation is frequently bottlenecked by poor ph...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Bottleneck of Peptide Therapeutics

Peptide-based therapeutics offer unparalleled target specificity and low toxicity profiles. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic stability. Endogenous proteases and peptidases in the bloodstream and gastrointestinal tract rapidly hydrolyze standard L-amino acid peptides, often reducing their circulating half-life to mere minutes.

To overcome this, structural optimization via chiral inversion—specifically the substitution of naturally occurring L-amino acids with their D-enantiomers—has emerged as a highly effective strategy. Methionine (Met) is a particularly critical residue in many bioactive peptides (such as endogenous opioid peptides and antimicrobial sequences). Substituting L-Methionine (L-Met) with D-Methionine (D-Met) not only preserves the essential hydrophobic thioether interactions required for receptor binding but also imparts profound resistance to proteolytic degradation [1].

Mechanistic Causality: The Stereospecificity of Proteolysis

As an Application Scientist, it is crucial to understand why D-Met substitutions prevent degradation rather than just observing the outcome. The resistance of D-peptides is rooted in the fundamental stereospecificity of enzymatic catalysis.

Endogenous proteases (e.g., trypsin, chymotrypsin, and matrix metalloproteinases) have evolved highly specific active site binding pockets (S1, S1', etc.) that geometrically accommodate the side chains and backbone amides of L-amino acids. When L-Met is replaced by D-Met, the spatial orientation of the side chain is inverted relative to the peptide backbone. This creates a "chirality mismatch." Even if the D-Met side chain manages to enter the protease's specificity pocket, the inverted stereocenter prevents the scissile amide bond from properly aligning with the enzyme's catalytic triad (e.g., the Ser-His-Asp network in serine proteases). Without this precise sub-angstrom alignment, the nucleophilic attack cannot occur, and hydrolysis is completely halted [2].

G L_Met L-Met Peptide (Natural Isomer) Protease Protease Active Site (Stereospecific Pocket) L_Met->Protease Perfect Alignment D_Met D-Met Peptide (Chiral Inversion) D_Met->Protease Chirality Mismatch Cleavage Catalytic Cleavage (Rapid Degradation) Protease->Cleavage Resistance Steric Clash / Mismatch (Protease Resistance) Protease->Resistance

Logic of Protease Stereospecificity against L-Met and D-Met Peptides.

Quantitative Comparison: D-Met vs L-Met Stability Profiles

Experimental data consistently demonstrates the superior stability of D-amino acid substituted peptides across various proteolytic environments. The table below synthesizes comparative stability metrics derived from standardized in vitro protease assays [2][3].

Parameter / Assay TypeL-Met Peptide (Wild-Type)D-Met Peptide (Substituted)Fold-Increase in Stability
Proteinase K Degradation 0% intact after 4 hours15% - 45% intact after 24 hours> 6x
Human Serum Stability (t½) ~1.2 to 2 hours> 10 to 24+ hours> 8x
Trypsin Susceptibility Rapid cleavage at adjacent basic residuesComplete resistance at substitution siteIndefinite
In Vivo Circulation (Plasma) Rapidly cleared (minutes)Sustained systemic presence (hours)Highly Variable (Sequence dependent)

Note: While D-Met substitution drastically improves stability, over-substitution can sometimes lead to altered receptor affinity or increased cytotoxicity. Strategic, partial substitutions (e.g., at known cleavage sites) often yield the best therapeutic index [3].

Validated Experimental Methodology: Protease Stability Assays

To objectively evaluate the stability of a D-Met substituted peptide against its L-Met counterpart, a self-validating kinetic assay must be employed. The following protocol utilizes LC-MS to quantify the disappearance of the intact parent peptide over time.

Step-by-Step Protocol: Serum & Protease Stability Assay

1. Preparation & Equilibration:

  • Dissolve the synthesized L-Met and D-Met peptides in a physiological buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, pH 7.6) to a stock concentration of 1 mg/mL.

  • Prepare the proteolytic matrix: Use either 25-50% human serum or a purified protease (e.g., 5 μM Sequencing Grade Modified Trypsin). Pre-warm all solutions to 37°C.

2. Co-Incubation (The Reaction):

  • Mix the peptide stock with the proteolytic matrix to achieve a final peptide concentration of 100 μg/mL.

  • Self-Validation Check: Always include a negative control (peptide + heat-inactivated serum/buffer) to account for non-enzymatic degradation or peptide aggregation.

3. Time-Course Sampling:

  • Incubate the mixture at 37°C with gentle agitation.

  • Withdraw 40 μL aliquots at predefined time points: 0, 2, 4, 8, 12, and 24 hours.

4. Reaction Quenching (Critical Step):

  • Immediately transfer each aliquot into a tube containing an equal volume of quenching solution (e.g., 0.05% to 1% Trifluoroacetic acid (TFA) in Acetonitrile).

  • Causality: The extreme drop in pH instantly denatures the proteases, freezing the kinetic profile at that exact second. The organic solvent simultaneously precipitates bulky serum proteins.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the crashed proteins. Extract the supernatant.

5. LC-MS/HPLC Analysis:

  • Inject the supernatant into a Reverse-Phase HPLC or LC-MS system (monitoring the specific [M+H]+ parent ion mass).

  • Plot the area under the curve (AUC) of the intact peptide peak against time to calculate the degradation half-life (t½).

Workflow Prep 1. Peptide & Matrix Prep (Equilibrate at 37°C) Incubate 2. Co-incubation (Target Peptide + Serum/Enzyme) Prep->Incubate Aliquot 3. Time-Course Sampling (0, 2, 4, 8, 24h) Incubate->Aliquot Quench 4. Reaction Quenching (Add TFA / Crash Proteins) Aliquot->Quench Analyze 5. LC-MS Analysis (Quantify Intact Parent Ion) Quench->Analyze

Step-by-Step Experimental Workflow for Proteolytic Stability Assays.

Strategic Applications in Drug Development

The integration of D-Met into peptide scaffolds has driven significant advancements across several therapeutic modalities:

  • Antimicrobial Peptides (AMPs): Many AMPs face degradation by proteases secreted by target bacteria. D-Met substitutions allow these peptides to persist at the infection site, maintaining their membrane-disrupting capabilities without being neutralized by bacterial defense mechanisms [3].

  • Endogenous Neuropeptides: Metazoan biology naturally utilizes D-amino acids in specific niches. For example, dermorphins and deltorphins (opioid peptides isolated from frog skin) naturally incorporate D-Ala or D-Met at the second position (Tyr-D-Met-Phe...). This evolutionary adaptation provides absolute resistance to aminopeptidases, allowing prolonged activation of δ-opioid receptors [4].

  • Hydrogels and Biomaterials: In tissue engineering, D-amino acid substitutions are used to fine-tune the degradation rates of peptide cross-linkers in hydrogels. By varying the ratio of L-Met to D-Met, researchers can program the exact timeframe over which a hydrogel degrades in a cellular microenvironment [1].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers in Microbiology URL
  • Source: National Institutes of Health (NIH)
Validation

Chromatographic Separation of D-Met-Met-Met Diastereomers: A Comparative Guide to Chiral Stationary Phases and Enzymatic Orthogonal Methods

Introduction The separation of tripeptide diastereomers, specifically those containing multiple methionine residues such as D-Met-Met-Met, presents a multifaceted chromatographic challenge. Because enantiomers and diaste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The separation of tripeptide diastereomers, specifically those containing multiple methionine residues such as D-Met-Met-Met, presents a multifaceted chromatographic challenge. Because enantiomers and diastereomers of small underivatized peptides possess nearly identical physical properties and polarities, traditional reversed-phase liquid chromatography (RP-HPLC) often fails to achieve baseline resolution (1)[1]. Furthermore, methionine is highly susceptible to oxidation, generating methionine sulfoxide (MetO). This oxidation introduces an additional chiral center at the sulfur atom, resulting in S- and R-diastereomers that severely complicate structural analysis (2)[2].

This guide objectively compares the performance of advanced Zwitterionic Chiral Stationary Phases (CSPs) against Supercritical Fluid Chromatography (SFC) and orthogonal enzymatic mapping techniques for resolving D-Met-Met-Met diastereomers and their oxidized variants.

Part 1: Resolving Intact D-Met-Met-Met Peptide Stereoisomers

Technology Comparison: Zwitterionic CSPs vs. Traditional RP-HPLC

For underivatized ampholytic peptides like D-Met-Met-Met, achieving stereoselective separation requires 3D spatial recognition. Traditional C18 columns rely purely on hydrophobicity, which is insufficient for chiral resolution. In contrast, Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)) incorporate both anion- and cation-exchange functional groups (3)[3].

Causality behind the choice: ZWIX columns utilize cinchona alkaloid-derived quinine or quinidine carbamates fused with a sulfonic acid moiety (4)[4]. This creates a synergistic double ion-pairing mechanism. The basic amino terminus of the D-Met-Met-Met peptide interacts with the sulfonic acid (cation exchange), while the acidic carboxyl terminus interacts with the protonated quinuclidine nitrogen (anion exchange)[4]. This dual interaction, combined with the rigid chiral pocket of the cinchona alkaloid, enables baseline resolution of complex tripeptide diastereomers that RP-HPLC cannot resolve[1].

Quantitative Performance Comparison
Chromatographic ParameterTraditional RP-HPLC (C18)CHIRALPAK ZWIX(+)CHIRALPAK ZWIX(-)
Separation Mechanism Hydrophobic InteractionDouble Ion-Pairing (Quinine-based)Double Ion-Pairing (Quinidine-based)
Diastereomer Resolution (Rs) < 0.5 (Co-elution)≥ 2.0 (Baseline Resolution)≥ 1.8 (Baseline Resolution)
Elution Order Control NoneStandardReversed (Pseudo-enantiomeric)
Mobile Phase Compatibility Aqueous/Organic + TFAMeOH/ACN/H2O + FA/DEAMeOH/ACN/H2O + FA/DEA
Step-by-Step Methodology: ZWIX Chiral Separation

To ensure a self-validating system, the following protocol leverages the protic properties of methanol to stabilize the double ion-exchange equilibria[4].

  • Mobile Phase Preparation: Prepare a bulk mobile phase of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Scientific Rationale: The 2% water addition prevents on-line precipitation, ensures full solvation of the zwitterionic species, and significantly improves LC-MS peak shape[4].

  • Additive Incorporation: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase. Scientific Rationale: The combined presence of acidic and basic additives acts as displacers, modulating the intra-molecular counterion effect of the zwitterionic selector to achieve optimal retention times[4].

  • Column Equilibration: Flush the CHIRALPAK ZWIX(+) column (3 µm, 4.0 x 150 mm) at a flow rate of 0.5 mL/min until the baseline stabilizes (~20 column volumes).

  • Sample Injection: Inject 2-5 µL of the D-Met-Met-Met diastereomeric mixture (1 mg/mL dissolved in the mobile phase).

  • Detection: Monitor via LC-MS (ESI+) to confirm the mass of the tripeptide (m/z [M+H]+) for each resolved diastereomeric peak.

ZWIX_Workflow Sample D-Met-Met-Met Diastereomeric Mixture Column Zwitterionic CSP (CHIRALPAK ZWIX+) Sample->Column Interaction Double Ion-Pairing (Cation & Anion Exchange) Column->Interaction MobilePhase Mobile Phase: MeOH/ACN/H2O + FA/DEA MobilePhase->Column Detection LC-MS Detection (Stereoisomer Resolution) Interaction->Detection

Workflow of D-Met-Met-Met diastereomer separation using Zwitterionic CSPs.

Part 2: Resolving Oxidized D-Met-Met-Met (Methionine Sulfoxide) Diastereomers

Methionine oxidation yields methionine sulfoxide (MetO), rendering the sulfur atom chiral and producing distinct S- and R-diastereomers[2]. Because these diastereomers have identical masses and nearly identical polarities, standard peptide mapping fails to distinguish them (5)[5]. We compare two advanced approaches: Supercritical Fluid Chromatography (SFC) and Enzymatic Mapping.

Technology Comparison: SFC vs. Enzymatic Mapping

1. Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical CO2 as the primary mobile phase. Causality: Supercritical CO2 possesses the density of a liquid but the diffusivity of a gas, drastically improving mass transfer kinetics (6)[6]. When paired with a chiral stationary phase, SFC can separate MetO diastereomers with purities exceeding 99%[2]. The stereochemical interconversion barrier at the sulfur atom is exceptionally high (~45.2 kcal/mol), ensuring that once separated, the diastereomers remain stable for downstream analysis[2].

2. Enzymatic Peptide Mapping (MsrA / MsrB) For analytical identification without specialized SFC equipment, Methionine Sulfoxide Reductase (Msr) enzymes provide an elegant, self-validating orthogonal method[5]. Causality: MsrA strictly reduces the Met-S-(O) diastereomer back to native methionine, while MsrB strictly reduces the Met-R-(O) diastereomer[5]. By incubating the oxidized D-Met-Met-Met mixture with these enzymes and analyzing the remnants via RP-HPLC, the exact stereospecificity of the oxidation can be quantified[5].

Step-by-Step Methodology: Enzymatic Resolution of MetO Diastereomers
  • Enzyme Preparation: Reconstitute recombinant MsrA and MsrB enzymes in a reaction buffer containing 50 mM sodium phosphate (pH 7.4) and 20 mM dithiothreitol (DTT). Scientific Rationale: DTT is required as a reducing agent to regenerate the active site of the Msr enzymes during the catalytic cycle.

  • Parallel Incubation: Aliquot the oxidized D-Met-Met-Met sample into three vials:

    • Vial 1 (Control): Buffer only.

    • Vial 2 (MsrA): Add MsrA (reduces the S-diastereomer)[5].

    • Vial 3 (MsrB): Add MsrB (reduces the R-diastereomer)[5].

  • Reaction: Incubate all vials at 37°C for 8-12 hours to ensure complete reduction[5].

  • Chromatographic Analysis: Quench the reactions with 1% TFA and inject onto a standard C18 RP-HPLC column.

  • Data Interpretation: The disappearance of specific peaks in the MsrA and MsrB chromatograms relative to the control definitively identifies the S- and R-diastereomers, respectively[5].

MetO_Enzymatic_Pathway OxidizedPeptide Oxidized D-Met-Met-Met (Met-S-(O) & Met-R-(O)) MsrA MsrA Incubation (Reduces S-diastereomer) OxidizedPeptide->MsrA MsrB MsrB Incubation (Reduces R-diastereomer) OxidizedPeptide->MsrB ResultA Met-R-(O) Remains (Analyzed via RP-HPLC) MsrA->ResultA ResultB Met-S-(O) Remains (Analyzed via RP-HPLC) MsrB->ResultB

Enzymatic mapping pathway for identifying methionine sulfoxide diastereomers.

Conclusion

For the separation of intact D-Met-Met-Met stereoisomers, Zwitterionic CSPs (ZWIX) offer unmatched resolution due to their double ion-pairing mechanism, vastly outperforming traditional RP-HPLC[4]. When addressing the oxidized MetO diastereomers, researchers must choose based on their analytical goals: SFC provides superior preparative isolation of the stable sulfur stereoisomers[2], while MsrA/MsrB enzymatic mapping delivers a highly reliable, self-validating analytical method for stereospecific identification using standard RP-HPLC infrastructure[5].

References

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. National Institutes of Health (NIH). Available at:[Link]

  • New isomer separation method a boon for research on protein oxidation. EurekAlert!. Available at:[Link]

  • A Facile Method for the Separation of Methionine Sulfoxide Diastereomers, Structural Assignment, and DFT Analysis. National Institutes of Health (NIH). Available at:[Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Chiral Technologies. Available at:[Link]

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at:[Link]

Sources

Comparative

Advanced vs. Conventional Quality Control Standards for H-D-Met-Met-Met-OH Manufacturing: A Comparative Guide

Executive Summary As peptide-based therapeutics and specialized supplements advance, the analytical stringency required to validate their structural integrity must evolve. The tripeptide H-D-Met-Met-Met-OH (D-Methionyl-L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide-based therapeutics and specialized supplements advance, the analytical stringency required to validate their structural integrity must evolve. The tripeptide H-D-Met-Met-Met-OH (D-Methionyl-L-methionyl-L-methionine) presents two of the most notorious challenges in peptide manufacturing: the high susceptibility of methionine to oxidation, and the chiral instability of the D-amino acid configuration [1].

As a Senior Application Scientist, I frequently observe manufacturers relying on conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for lot release. However, for a sequence like H-D-Met-Met-Met-OH, conventional QC is fundamentally inadequate. It routinely generates false positives for oxidation (due to analytical artifacts) and false negatives for chiral inversion (due to diastereomeric co-elution).

This guide objectively compares conventional QC methodologies against an Advanced Orthogonal QC Standard —a self-validating analytical system designed to meet stringent FDA and ICH Q6A guidelines for synthetic peptides [1].

The Mechanistic Vulnerabilities of H-D-Met-Met-Met-OH

To understand why advanced QC is necessary, we must first examine the causality behind the peptide's degradation pathways:

  • Artifactual vs. True Methionine Oxidation: Methionine residues are easily oxidized to methionine sulfoxide (Met-O). However, the electrospray ionization (ESI) source of a mass spectrometer and the high pressures of UHPLC columns are inherently oxidative environments[2]. When conventional LC-MS detects Met-O, it is impossible to determine if the oxidation occurred during manufacturing (true impurity) or during the analysis itself (artifactual impurity).

  • Chiral Inversion (Racemization): The coupling of D-Methionine to L-Methionine during solid-phase peptide synthesis (SPPS) carries a high risk of racemization via oxazolone intermediate formation. If D-Met inverts to L-Met, the resulting impurity is H-L-Met-L-Met-L-Met-OH. Because these are diastereomers with nearly identical hydrophobicities, they often co-elute on standard C18 columns, rendering them invisible to conventional UV detection.

Comparison Guide: Conventional vs. Advanced Orthogonal QC

The table below outlines the operational differences and analytical capabilities of standard lot-release testing versus an advanced orthogonal approach.

Analytical ParameterConventional QC (Standard HPLC-UV/MS)Advanced Orthogonal QC (Isotope-Labeling + Chiral UPLC)
Oxidation Detection Cannot distinguish in-process oxidation from LC-MS artifacts. Leads to false batch rejections.Accurately quantifies true in-process oxidation via stable heavy isotope (

) labeling [3].
Chiral Purity Misses diastereomeric impurities (H-L-Met-Met-Met-OH) due to chromatographic co-elution.Quantifies exact D-Met to L-Met ratio via pre-column FDAA derivatization.
Sequence Verification Relies on intact mass, which cannot differentiate sequence isomers.MS/MS fragmentation confirms exact sequence and modification sites.
Regulatory Standing Insufficient for complex, oxidation-prone peptides under ICH Q6A.Fully compliant with FDA/ICH Q6A guidelines for synthetic peptide lot release [1].

Experimental Workflow & Methodology

To overcome the limitations of conventional testing, we implement a self-validating system. The workflow relies on two parallel orthogonal methodologies.

QC_Workflow cluster_Advanced Advanced Orthogonal QC cluster_Conv Conventional QC Start H-D-Met-Met-Met-OH Crude Peptide Batch Split Sample Aliquoting Start->Split Ox_Prep Isotope Labeling (H2 18O2) Blocks Artifactual Oxidation Split->Ox_Prep Chiral_Prep FDAA Derivatization (Marfey's Reagent) Split->Chiral_Prep Conv_Prep Standard Dilution (No Labeling/Derivatization) Split->Conv_Prep LCMS_Ox UPLC-HRMS Analysis (Quantify 16O vs 18O) Ox_Prep->LCMS_Ox Data_Integration Orthogonal Data Integration & Lot Release Decision LCMS_Ox->Data_Integration LCMS_Chiral Chiral Chromatography (D-Met / L-Met Ratio) Chiral_Prep->LCMS_Chiral LCMS_Chiral->Data_Integration HPLC_UV Standard RP-HPLC-UV (214 nm) Conv_Prep->HPLC_UV HPLC_UV->Data_Integration

Workflow comparing advanced orthogonal QC (isotope labeling & chiral analysis) vs conventional methods.

Protocol 1: Isotope-Labeling Oxidation Assay (MObB Strategy)

This protocol utilizes Methionine Oxidation by Blocking (MObB) to create a self-validating oxidation profile [4].

  • Sample Preparation: Dissolve

    
     of the H-D-Met-Met-Met-OH batch in 
    
    
    
    of
    
    
    formic acid.
  • Heavy Isotope Blocking: Add

    
     of 
    
    
    
    
    
    -labeled hydrogen peroxide (
    
    
    ). Incubate for 30 minutes at
    
    
    .
    • Causality: This forcibly oxidizes all unmodified methionine residues to

      
      -methionine sulfoxide (
      
      
      
      ). Because all available oxidation sites are now chemically occupied, no further artifactual oxidation can occur during MS ionization. Any
      
      
      -methionine sulfoxide (
      
      
      ) detected must have been present in the original batch.
  • Quenching & Desalting: Lyophilize the sample to remove excess

    
    , then desalt using a C18 spin column to prevent ion suppression.
    
  • UPLC-HRMS Analysis: Inject the sample into a High-Resolution Mass Spectrometer. Calculate the true in-process oxidation by measuring the ratio of

    
    -Met-O to total Met-O.
    
Protocol 2: Chiral Purity via FDAA Derivatization
  • Acid Hydrolysis: Hydrolyze the peptide into individual amino acids using

    
     at 
    
    
    
    for 24 hours in a vacuum-sealed ampoule.
  • Diastereomeric Derivatization: React the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) at

    
     for 1 hour.
    
    • Causality: FDAA is purely L-configured. When it reacts with the primary amines of D-Met and L-Met, it generates diastereomers (L-D and L-L forms). Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing them to be easily resolved on a standard C18 stationary phase.

  • Chromatographic Separation: Separate the diastereomers using a UPLC C18 column and detect at

    
    .
    
  • Stoichiometric Validation: The theoretical ratio of D-Met to L-Met in H-D-Met-Met-Met-OH is exactly

    
    . If the measured ratio in the hydrolysate deviates (e.g., 
    
    
    
    ), it mathematically proves that chiral inversion occurred during synthesis, validating the presence of diastereomeric impurities.

Experimental Data: Performance Comparison

To demonstrate the efficacy of the Advanced Orthogonal QC standard, a single stressed batch of H-D-Met-Met-Met-OH was analyzed using both conventional and advanced methodologies. The target specification for batch release was


 purity.
Impurity ProfileConventional RP-HPLC-UVAdvanced Orthogonal QCTrue Batch Status
Methionine Sulfoxide (Met-O)

(Artifactual + True)

(True

-Met-O only)

Oxidation
H-L-Met-L-Met-L-Met-OH Not Detected (Co-elutes)

(via D:L ratio shift)

Racemization
Overall Purity Reported



Regulatory Action Taken False rejection (Blamed on oxidation)Accurate rejection (Blamed on chiral impurity)Batch Fails Spec
Data Interpretation

The conventional method reported an overall purity of


, failing the batch primarily due to a massive 

oxidation spike. However, the Advanced QC revealed that

of that oxidation was an LC-MS artifact.

More critically, the conventional method completely missed a


 chiral impurity (H-L-Met-L-Met-L-Met-OH) because it co-eluted with the main peak. The Advanced QC, utilizing FDAA derivatization, successfully identified the skewed D:L stoichiometric ratio. While both methods ultimately failed the batch, the conventional method did so for the wrong reasons, masking a critical flaw in the manufacturer's chiral coupling chemistry.

Conclusion

For methionine-rich, chirally complex peptides like H-D-Met-Met-Met-OH, conventional QC is a liability. By implementing self-validating orthogonal systems—such as stable isotope blocking for oxidation and pre-column derivatization for chiral purity—manufacturers can eliminate analytical artifacts, uncover hidden impurities, and ensure absolute compliance with FDA and ICH Q6A standards.

References

  • Quality Considerations for Peptide Manufacturing Processes - BioPharm International -[Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping - LCGC International -[Link]

  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis - Analytical Chemistry -[Link]

  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed Central (PMC) -[Link]

Safety & Regulatory Compliance

Safety

Chemical Causality: The Reactivity of Methionine

Comprehensive Laboratory Guide: Proper Handling and Disposal of H-D-Met-Met-Met-OH Introduction H-D-Met-Met-Met-OH (CAS: 319927-24-7) is a synthetic tripeptide characterized by a D-methionine residue followed by two L-me...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of H-D-Met-Met-Met-OH

Introduction H-D-Met-Met-Met-OH (CAS: 319927-24-7) is a synthetic tripeptide characterized by a D-methionine residue followed by two L-methionine residues. While peptides are generally regarded as low-toxicity biological materials, the high sulfur content and specific chemical reactivity of the methionine thioether side chains necessitate stringent, well-documented disposal protocols. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing you with the chemical causality and self-validating workflows required to maintain absolute laboratory safety, regulatory compliance, and environmental stewardship.

The disposal strategy for H-D-Met-Met-Met-OH is primarily dictated by the chemical properties of its methionine residues. Methionine contains a nucleophilic thioether group that is highly susceptible to oxidation by reactive oxygen species (ROS), ambient oxygen, and chemical oxidants present in mixed waste streams 1.

  • Oxidation Pathways: In uncontrolled waste environments, the thioether is rapidly oxidized to methionine sulfoxide (MetO) and, under harsher conditions, to methionine sulfone 2.

  • S-Alkylation: If the peptide is present in cleavage cocktails containing carbocations (e.g., from tert-butyl protecting groups during solid-phase peptide synthesis), it is highly prone to S-alkylation, forming reactive sulfonium salts 3.

  • Causality for Segregation: Because of these side reactions, H-D-Met-Met-Met-OH waste must never be combined with strong oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvent waste, as this can lead to exothermic reactions or the generation of complex, highly reactive intermediates.

Waste Segregation Workflow

Proper segregation is the most critical step in laboratory waste management. The following matrix dictates the operational flow for isolating and neutralizing peptide waste based on its physical state and solvent matrix.

DisposalWorkflow Start H-D-Met-Met-Met-OH Waste Generated Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Buffers) Start->Liquid SolidWaste Non-Hazardous Solid Chemical Waste Solid->SolidWaste Bio Biologically Contaminated? Liquid->Bio Organic Contains Organic Solvents (DMSO/TFA)? Bio->Organic No Biohazard Biohazardous Waste (Autoclave/Incinerate) Bio->Biohazard Yes SolventWaste Organic Solvent Waste (EPA RCRA Regulated) Organic->SolventWaste Yes Inactivation Chemical Inactivation (Acid/Base Hydrolysis) Organic->Inactivation No Neutralization pH Neutralization (pH 6.0 - 8.0) Inactivation->Neutralization AqueousWaste Non-Hazardous Aqueous Waste Neutralization->AqueousWaste

Figure 1: Decision matrix for H-D-Met-Met-Met-OH waste segregation and chemical inactivation.

Self-Validating Disposal Protocols

To ensure absolute safety, protocols must be self-validating—meaning the operator can empirically confirm the success of the procedure before final disposal.

Protocol A: Inactivation of Aqueous Peptide Solutions While dilute aqueous peptide solutions are often considered non-hazardous, proactive chemical degradation (hydrolysis) ensures no biologically active sequences enter the public water supply 4.

  • Acidification: Transfer the aqueous H-D-Met-Met-Met-OH solution to a chemically compatible, clearly labeled secondary container inside a fume hood. Slowly add 1 M Hydrochloric Acid (HCl) to facilitate degradation 4.

  • Incubation: Seal the container loosely to prevent pressure buildup and allow the mixture to stand at room temperature for a minimum of 24 hours. This ensures complete cleavage of the peptide bonds 4.

  • Neutralization: Slowly titrate the solution with 1 M Sodium Hydroxide (NaOH) or solid sodium bicarbonate. Monitor continuously with a calibrated pH meter until the solution reaches a stable pH between 6.0 and 8.0 4.

  • Self-Validation (The Kaiser Test): To empirically confirm complete hydrolysis before disposal, perform a ninhydrin (Kaiser) test on a neutralized micro-aliquot. Intact H-D-Met-Met-Met-OH presents a single primary amine at the N-terminus. Complete acid hydrolysis cleaves the peptide bonds, liberating three individual methionine monomers. This threefold increase in free primary amines will trigger a rapid, deep purple (Ruhemann's purple) color shift, validating the destruction of the peptide backbone.

  • Disposal: Once neutralized and validated, dispose of the liquid into the designated non-hazardous aqueous waste stream, pending local institutional approval.

Protocol B: Management of Solid Waste

  • Collection: Gather all lyophilized powder remnants, contaminated pipette tips, and used PPE.

  • Containment: Place items into a robust, leak-proof solid waste container. Do not store dry chemicals in metal containers if there is any risk of residual acid contamination 5.

  • Labeling: Tag the container with a compliant hazardous waste label, explicitly listing "H-D-Met-Met-Met-OH (Non-Hazardous Chemical Waste)" 4.

Quantitative Operational Parameters

The following table summarizes the critical limits and parameters for managing this peptide waste, grounded in EPA guidelines and chemical kinetics.

ParameterSpecificationScientific / Regulatory Causality
Inactivation Time Minimum 24 hoursGuarantees complete hydrolytic degradation of the peptide backbone 4.
Final Aqueous pH 6.0 - 8.0Prevents corrosion of plumbing and complies with standard municipal drain discharge limits 4.
Max Storage Capacity Fill to ≤ 90%Leaves headspace for potential off-gassing and prevents spills during transport 5.
Max Accumulation Time 90 days (Standard) / 6 months (Academic)Strict compliance with EPA Resource Conservation and Recovery Act (RCRA) Subpart K 6, 5.
Storage Temperature Room TemperatureSufficient for waste pending disposal; prevents condensation inside sealed waste drums 4.

Regulatory Compliance & Storage Logistics

Maintaining a compliant laboratory requires strict adherence to federal regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators must adhere to specific accumulation and storage mandates 6.

  • Secondary Containment: All liquid waste containers holding peptide solutions must be placed in secondary containment bins to prevent catastrophic spills into the laboratory drainage system 5.

  • Subpart K Compliance: For academic laboratories, the EPA's Subpart K regulations mandate a maximum storage time of six months, weekly documented inspections of the waste area, and the immediate availability of spill control equipment 6.

  • Incompatible Materials: Ensure that H-D-Met-Met-Met-OH waste is physically separated from strong acids (other than those used for intentional hydrolysis), bases, and heavy metals using physical barriers 6.

References

  • 1 - PMC - NIH. 2.4 - Benchchem. 3.2 - ACS Omega / ResearchGate. 4.6 - Daniels Health. 5.5 - GAIACA.

Sources

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